Raf inhibitor 1 dihydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLQRNBAJCQMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Raf Inhibitor 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf inhibitor 1 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Raf kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of Raf inhibitor 1 dihydrochloride, including its interaction with Raf kinases, its impact on cellular signaling, and detailed protocols for its characterization.
Introduction
The RAS/RAF/MEK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many cancers. The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), acts as a central node in this cascade. This compound has emerged as a valuable tool for dissecting the role of Raf kinases in normal and pathological states and as a potential lead compound for the development of novel anticancer therapeutics.
Mechanism of Action
This compound is classified as a type IIA Raf inhibitor. Its primary mechanism of action involves binding to the inactive, "DFG-out" conformation of the kinase domain of Raf proteins.[1][2] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif, which is critical for ATP binding and catalysis, is flipped outwards from its canonical position. By stabilizing this inactive state, the inhibitor prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent phosphorylation of its downstream substrate, MEK.[1]
Signaling Pathway
The canonical RAS/RAF/MEK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase RAS. Activated RAS recruits Raf kinases to the cell membrane, where they become activated through a complex process involving dimerization and phosphorylation. Activated Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses. This compound directly interrupts this cascade at the level of Raf, preventing the downstream activation of MEK and ERK.
References
The Discovery and Synthesis of Raf Inhibitor 1 Dihydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of Raf Inhibitor 1 Dihydrochloride, a potent, type II pan-Raf kinase inhibitor. Details of its mechanism of action, inhibitory activity against wild-type and mutant B-Raf, and its effects on cancer cell proliferation are presented. This guide includes detailed, plausible experimental protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.
Introduction: The Rationale for Pan-Raf Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in the BRAF gene, is a key oncogenic driver in a significant percentage of human cancers, including melanoma, colorectal cancer, and papillary thyroid cancer. The most common of these mutations, B-Raf V600E, results in a constitutively active B-Raf kinase, leading to uncontrolled cell growth.
While first-generation B-Raf inhibitors targeting the active (DFG-in) conformation of the V600E mutant have shown clinical efficacy, their utility is limited. A significant challenge is the phenomenon of "paradoxical activation," where these inhibitors can promote the dimerization and activation of wild-type Raf isoforms in non-mutant cells, potentially leading to secondary malignancies. This has spurred the development of next-generation inhibitors that can effectively target all Raf isoforms (A-Raf, B-Raf, and C-Raf) and are active against both monomeric mutant B-Raf and the dimeric forms of wild-type Raf that are prevalent in RAS-mutant cancers.
This compound, also referred to as Compound 13 in patent literature, emerged from these efforts as a potent, type IIA pan-Raf inhibitor. By binding to the inactive "DFG-out" conformation of the kinase, it avoids paradoxical activation and demonstrates broad activity, making it a valuable tool for cancer research and a promising scaffold for further drug development.
Discovery of this compound
The discovery of this compound was the result of extensive medicinal chemistry efforts focused on identifying pan-Raf inhibitors with a type II binding mode. The general workflow for the discovery of such an inhibitor is outlined below.
Structural Analysis of Raf Inhibitor 1 Dihydrochloride Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf inhibitor 1 dihydrochloride (B599025), also known as B-Raf inhibitor 1 and Compound 13, is a potent, type II ATP-competitive inhibitor of Raf kinases. It exhibits low nanomolar inhibitory activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf. Mechanistically, this inhibitor stabilizes the 'DFG-out' inactive conformation of the kinase domain, preventing the protein from adopting its active state. This technical guide provides a comprehensive analysis of the available structural and functional data for the Raf inhibitor 1 dihydrochloride complex, including its binding kinetics, cellular activity, and a model of its interaction with the B-Raf kinase domain. While a specific crystal structure for this complex is not publicly available, this paper draws upon published data and homology modeling to elucidate its mechanism of action.
Introduction to Raf Kinase and the MAPK Signaling Pathway
The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in genes such as BRAF and RAS, is a common driver of tumorigenesis. The B-RafV600E mutation, in particular, is found in a high percentage of melanomas and other cancers, making it a key target for therapeutic intervention.
Quantitative Analysis of Inhibitor Activity
This compound demonstrates potent inhibition of key Raf isoforms. The available biochemical and cellular activity data are summarized below.
Table 1: Biochemical Inhibition Data (Ki)
| Target | Inhibition Constant (Ki) |
| B-Raf (Wild-Type) | 1 nM |
| B-Raf (V600E) | 1 nM |
| C-Raf | 0.3 nM |
Data sourced from MedchemExpress.[1][2]
Table 2: Cellular Proliferation Inhibition (IC50)
| Cell Line | Genotype | IC50 |
| A375 | B-Raf V600E | 0.31 µM |
| HCT-116 | B-Raf Wild-Type | 0.72 µM |
Data sourced from MedchemExpress.[1][2]
Structural Basis of Inhibition: The 'DFG-out' Conformation
While a crystal structure of the this compound complex has not been deposited in the Protein Data Bank (PDB), its mechanism as a type II inhibitor that stabilizes the 'DFG-out' conformation is well-documented.[1][2] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, with the phenylalanine residue occupying a portion of the ATP-binding pocket.[1][2] This conformation is catalytically inactive.
To visualize this interaction, a homology model can be generated using a publicly available crystal structure of B-Raf in complex with a different DFG-out inhibitor, such as PDB ID: 4KSP. In such a model, the key interactions of Raf inhibitor 1 would likely involve:
-
Hydrophobic interactions: The aromatic rings of the inhibitor are expected to form extensive hydrophobic interactions within the ATP binding pocket.
-
Hydrogen bonding: The purine (B94841) and pyridine (B92270) nitrogens, as well as the amine linkers, are likely to form hydrogen bonds with backbone and side-chain residues of the kinase, such as the hinge region.
-
DFG-out stabilization: The inhibitor is expected to occupy the hydrophobic pocket created by the flipped phenylalanine of the DFG motif, thereby stabilizing this inactive conformation.
Experimental Protocols
Detailed experimental protocols for the specific structural determination of the this compound complex are not available due to the absence of a public crystal structure. However, a general workflow for the biochemical characterization and structural analysis of a kinase-inhibitor complex is outlined below.
References
The Dual Nature of Raf Inhibition: A Technical Guide to Raf Inhibitor 1 Dihydrochloride's Impact on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of Raf inhibitor 1 dihydrochloride (B599025) on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will delve into its mechanism of action, provide quantitative data on its potency, and offer detailed experimental protocols for assessing its activity. Furthermore, this guide will illustrate the complex signaling cascades and experimental workflows through detailed diagrams.
Introduction to the MAPK Signaling Pathway and Raf Kinases
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a common driver of oncogenesis in a variety of human cancers.[3] The Raf family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), are central components of this cascade, acting as downstream effectors of Ras GTPases.[4] Upon activation, Raf kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving cellular responses.
Mechanism of Action of Raf Inhibitor 1 Dihydrochloride
This compound is a potent, ATP-competitive kinase inhibitor that targets multiple Raf isoforms. It is classified as a Type IIA inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain.[5] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, with the phenylalanine residue occupying the ATP-binding pocket. By stabilizing this inactive state, this compound prevents the kinase from adopting its active conformation, thereby inhibiting downstream signaling.
However, the activity of many Raf inhibitors, including potentially this one, is context-dependent. In cells with activating B-Raf mutations (e.g., V600E), the inhibitor effectively blocks the constitutively active monomeric kinase, leading to the suppression of the MAPK pathway and inhibition of tumor cell growth.[6] Conversely, in cells with wild-type B-Raf and upstream activation (e.g., Ras mutations), some Raf inhibitors can paradoxically activate the MAPK pathway.[7][8] This phenomenon is thought to occur through the inhibitor-induced dimerization of Raf isoforms, leading to the transactivation of the unbound protomer.[9]
Quantitative Data
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Kᵢ (nM) |
| B-Raf (Wild-Type) | 1 |
| B-Raf (V600E) | 1 |
| C-Raf (Raf-1) | 0.3 |
Data sourced from publicly available information.[10][11]
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Genotype | IC₅₀ (µM) |
| A375 | B-Raf V600E | 0.31 |
| HCT-116 | K-Ras G13D | 0.72 |
Data sourced from publicly available information.[10]
Experimental Protocols
In Vitro Raf Kinase Activity Assay (MEK Phosphorylation)
This protocol describes a method to measure the ability of this compound to inhibit the phosphorylation of MEK by a specific Raf isoform in a cell-free system.
Materials:
-
Recombinant active Raf kinase (e.g., B-Raf V600E)
-
Recombinant inactive MEK1 (kinase-dead)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Anti-phospho-MEK1/2 (Ser217/221) antibody
-
Anti-MEK1/2 antibody (for total MEK)
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the recombinant Raf kinase and kinase assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15-30 minutes at room temperature.
-
Add the recombinant inactive MEK1 substrate to the reaction mixture.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Kₘ for the specific Raf isoform).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95-100°C.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MEK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MEK1/2.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol outlines the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the proliferation of cancer cell lines.[10]
Materials:
-
Cancer cell lines of interest (e.g., A375, HCT-116)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of key MAPK pathway proteins (p-MEK, p-ERK) in cells treated with this compound.[12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MEK1/2 (Ser217/221), anti-total MEK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by adding Laemmli buffer and heating.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the desired primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
The following diagrams illustrate the MAPK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The canonical Ras-Raf-MEK-ERK (MAPK) signaling pathway.
Caption: Dual mechanism of Raf inhibitor 1 on the MAPK pathway.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound is a powerful research tool for dissecting the complexities of the MAPK signaling pathway. Its potent and selective inhibition of Raf kinases, coupled with the intriguing phenomenon of paradoxical activation, provides a unique opportunity to study the nuanced regulation of this critical cellular cascade. The experimental protocols and data presented in this guide offer a solid foundation for researchers to investigate the effects of this and similar compounds in various cancer models, ultimately contributing to the development of more effective targeted therapies.
References
- 1. Mechanism of Suppression of the Raf/MEK/Extracellular Signal-Regulated Kinase Pathway by the Raf Kinase Inhibitor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raf-1 promotes cell survival by antagonizing apoptosis signal-regulating kinase 1 through a MEK–ERK independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. ch.promega.com [ch.promega.com]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
cellular targets of Raf inhibitor 1 dihydrochloride
An In-depth Technical Guide to the Cellular Targets of Raf Inhibitor 1 Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the cellular targets and mechanism of action of Raf inhibitor 1 dihydrochloride, a potent kinase inhibitor. The information is compiled from publicly available scientific resources and is intended for research and drug development professionals.
Core Cellular Targets and Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Raf kinases.[1][2][3] It demonstrates high affinity for both B-Raf and C-Raf isoforms, including the clinically relevant B-Raf V600E mutant.[1][2][3] The inhibitor binds to the inactive, DFG-out conformation of the kinase, stabilizing it in this state and preventing the conformational changes required for kinase activity.[1][2] This mode of inhibition leads to the suppression of the downstream MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making Raf kinases attractive therapeutic targets.[4][7]
The primary are:
-
B-Raf (wild-type and V600E mutant): Inhibition of B-Raf is a key mechanism for its anti-proliferative effects in cancers driven by B-Raf mutations, such as melanoma.[1][8]
-
C-Raf (Raf-1): Inhibition of C-Raf contributes to the overall suppression of the MAPK pathway.[1][3][9]
In cellular contexts, inhibition of the Raf kinases by this compound leads to a decrease in the phosphorylation of their downstream substrates, MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, ultimately leading to reduced proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.[8]
Quantitative Data on Inhibitor Potency
The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key potency data.
Table 1: In Vitro Kinase Inhibition
| Target | Parameter | Value (nM) |
| C-Raf | Ki | 0.3[1][2][3] |
| B-Raf (wild-type) | Ki | 1[1][2][3] |
| B-Raf (V600E) | Ki | 1[1][2][3] |
| Lck | IC50 | 83[8] |
| Tie2 | IC50 | 120[8] |
| KDR (VEGFR2) | IC50 | 1,000[8] |
| p38α | IC50 | >1,600[8] |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Value (nM) |
| A375 (Melanoma, B-Raf V600E) | ERK Phosphorylation Inhibition | IC50 | 1.8[2][8] |
| A375 (Melanoma, B-Raf V600E) | Anti-proliferative Activity | IC50 | 310[1][2] |
| HCT-116 (Colon Cancer) | Anti-proliferative Activity | IC50 | 720[1][2] |
Signaling Pathway and Experimental Workflows
MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates RAS, which in turn recruits and activates Raf kinases. Activated Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression, leading to cellular proliferation and survival.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of this compound.
Experimental Workflow: Cellular Proliferation Assay
This diagram illustrates the workflow for assessing the anti-proliferative effect of this compound on cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. benchchem.com [benchchem.com]
- 8. B-RAF Inhibitor 1 (hydrochloride) | CAS 1191385-19-9 | Cayman Chemical | Biomol.com [biomol.com]
- 9. selleckchem.com [selleckchem.com]
A Technical Guide to Raf Inhibitor 1 Dihydrochloride for BRAF Mutant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant portion of human cancers, most notably melanoma. The discovery of specific inhibitors targeting mutant BRAF has revolutionized the treatment landscape for these malignancies. This technical guide provides an in-depth overview of Raf inhibitor 1 dihydrochloride (B599025), a potent pan-Raf inhibitor, for its application in BRAF mutant cancer research.
Raf inhibitor 1 dihydrochloride, also known as B-Raf inhibitor 1 (Compound 13), is a type IIA Raf inhibitor. It uniquely binds to and stabilizes the inactive, DFG-out conformation of Raf kinases.[1][2][3] This mechanism of action allows for potent inhibition of both wild-type and mutant forms of B-Raf, as well as C-Raf.[1][2][3]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of Raf kinases at the biochemical level and translates this activity into effective suppression of proliferation in cancer cell lines harboring the BRAF V600E mutation.
Table 1: Biochemical Activity of this compound
| Target | Inhibition Constant (Ki) |
| B-Raf (Wild-Type) | 1 nM[1][2][3] |
| B-Raf (V600E) | 1 nM[1][2][3] |
| C-Raf | 0.3 nM[1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | BRAF Status | IC50 (Proliferation) |
| A375 | Melanoma | V600E | 0.31 µM[1][2][3] |
| HCT-116 | Colon Cancer | KRAS G13D | 0.72 µM[1][2][3] |
Signaling Pathway Inhibition
This compound effectively blocks the MAPK signaling cascade by directly inhibiting Raf kinases. This leads to a reduction in the phosphorylation of downstream effectors MEK and ERK, ultimately inhibiting the transcriptional activation of genes involved in cell proliferation and survival.
Experimental Protocols
In Vitro Kinase Assay (IC50/Ki Determination)
This protocol outlines a method to determine the inhibitory activity of this compound against BRAF V600E kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, combine the recombinant human BRAF V600E enzyme, inactive MEK1 substrate, and the diluted inhibitor in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a final concentration of ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Terminate the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.[4]
Cell Proliferation Assay (IC50 Determination)
This protocol describes the determination of the anti-proliferative effect of this compound on the A375 melanoma cell line.
Methodology:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to untreated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol details the assessment of the inhibitory effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment: Treat A375 cells with varying concentrations of this compound for 1 hour.[2]
-
Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK (e.g., 1:1000 dilution) overnight at 4°C.[5]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total ERK as a loading control.[5]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using A375 cells.
Methodology:
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound orally. A potential formulation is a homogeneous suspension in Carboxymethylcellulose-sodium (CMC-Na).[6]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
This compound is a potent pan-Raf inhibitor with significant potential for research in cancers driven by BRAF mutations. Its distinct mechanism of action and demonstrated efficacy in preclinical models make it a valuable tool for investigating the intricacies of the MAPK signaling pathway and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their studies.
References
Pharmacodynamics of Raf Inhibitor 1 Dihydrochloride in Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] This pathway is initiated by the activation of Ras, a small GTPase, which then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[3][4] Activated Raf proteins phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2.[1][3] Activated ERK translocates to the nucleus, where it modulates the activity of numerous transcription factors to drive gene expression.[2][4]
Dysregulation of the Raf/MEK/ERK pathway, often through mutations in BRAF (e.g., V600E), is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] Raf inhibitors are a class of small molecules designed to block the kinase activity of Raf proteins, thereby inhibiting downstream signaling and suppressing cancer cell growth.[6]
This document provides a detailed technical overview of the pharmacodynamics of Raf inhibitor 1 dihydrochloride (B599025), a potent pan-Raf kinase inhibitor, in various cell lines. It summarizes key quantitative data, outlines experimental methodologies, and illustrates the inhibitor's mechanism of action within the relevant signaling pathway.
Core Pharmacodynamic Data
The inhibitory activity of Raf inhibitor 1 dihydrochloride has been characterized through both enzymatic and cell-based assays. The compound demonstrates high potency against wild-type and mutant forms of B-Raf, as well as C-Raf.
Enzymatic Activity
The inhibitor's potency against isolated Raf kinase enzymes is typically measured by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Target Kinase | Parameter | Value (nM) |
| B-Raf (Wild-Type) | Ki | 1 |
| B-Raf (V600E Mutant) | Ki | 1 |
| C-Raf (Wild-Type) | Ki | 0.3 |
| [7][8][9] |
Cellular Activity
In cell-based assays, the inhibitor's efficacy is commonly assessed by its half-maximal inhibitory concentration (IC50) for both antiproliferative effects and target engagement (i.e., inhibition of downstream signaling).
| Cell Line | Cancer Type | BRAF Status | Parameter | Value (µM) |
| A375 | Melanoma | V600E | Antiproliferation IC50 | 0.31 |
| A375 | Melanoma | V600E | p-ERK Inhibition IC50 | 0.002 |
| HCT-116 | Colon Cancer | Wild-Type | Antiproliferation IC50 | 0.72 |
| [7][10] |
Mechanism of Action and Signaling Pathway
Raf inhibitor 1 is a potent kinase inhibitor that functions by binding to the ATP-binding pocket of Raf enzymes.[7] Specifically, it has been shown to stabilize B-Raf in an inactive, "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active orientation.[7] This prevents the kinase from adopting its active state, thereby blocking the phosphorylation of its downstream substrate, MEK.
The following diagram illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of intervention for this compound.
Key Experimental Protocols
The pharmacodynamic evaluation of this compound relies on a set of standardized in vitro assays.
In Vitro Kinase Assay (Ki Determination)
This assay quantifies the direct inhibitory effect of the compound on purified Raf enzyme activity.
-
Reagents: Recombinant human B-Raf (wild-type or V600E) and C-Raf enzymes, inactive MEK1 as a substrate, ATP, and the test compound (this compound).
-
Procedure: a. Serially dilute the inhibitor to a range of concentrations. b. In a microplate, combine the Raf enzyme, inactive MEK1, and the inhibitor at each concentration. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for phosphorylated MEK). d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Terminate the reaction.
-
Data Analysis: a. Quantify the amount of phosphorylated MEK. b. Plot the percentage of kinase activity against the inhibitor concentration. c. Calculate the Ki value using appropriate enzyme kinetic models, such as the Cheng-Prusoff equation, which relates Ki to the IC50 value and the ATP concentration.
Cellular Antiproliferation Assay (IC50 Determination)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., A375, HCT-116) in appropriate media and conditions.
-
Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for a prolonged period (typically 72 hours). c. After the incubation period, add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification like CellTiter-Glo®). d. Incubate for the time specified by the reagent manufacturer. e. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to untreated control wells (100% viability) and background wells (0% viability). b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Pathway Modulation (p-ERK IC50)
This method assesses target engagement within the cell by measuring the phosphorylation level of ERK, a key downstream effector of Raf.
-
Cell Treatment: a. Seed cells (e.g., A375) in 6-well plates and grow to approximately 80% confluency. b. Treat the cells with a serial dilution of this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH, β-actin) is also used. e. Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies. f. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: a. Perform densitometry analysis on the bands to quantify the p-ERK/t-ERK ratio for each inhibitor concentration. b. Normalize the ratios to the untreated control. c. Plot the normalized p-ERK levels against the inhibitor concentration and fit the curve to determine the IC50 value for target inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the pharmacodynamics of a Raf inhibitor in cell lines.
Conclusion
This compound is a highly potent, pan-Raf inhibitor that effectively blocks the Raf/MEK/ERK signaling pathway. It demonstrates low nanomolar potency against both wild-type and V600E mutant B-Raf as well as C-Raf in enzymatic assays.[7][8][9] This enzymatic potency translates into effective on-target pathway inhibition in cells, as evidenced by the low nanomolar IC50 for p-ERK suppression in the BRAF V600E-mutant A375 cell line.[7][10] The compound also exhibits potent antiproliferative activity against cancer cell lines that are dependent on the Raf/MEK/ERK pathway for their growth and survival. The detailed protocols and data presented herein provide a comprehensive guide for researchers working to characterize Raf inhibitors and their pharmacodynamic effects in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. shigematsu-bio.com [shigematsu-bio.com]
Methodological & Application
Raf inhibitor 1 dihydrochloride solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the solubility and stock solution preparation of Raf inhibitor 1 dihydrochloride (B599025). It is intended to guide laboratory personnel in the proper handling and use of this compound for research purposes.
Chemical Information and Solubility
Raf inhibitor 1 dihydrochloride is a potent inhibitor of Raf kinases, key components of the MAPK/ERK signaling pathway.[1][2] It has been shown to inhibit wild-type B-Raf, B-Raf(V600E), and C-Raf with high potency.[1][2][3][4] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₁Cl₃N₈ | [3] |
| Molecular Weight | 551.86 g/mol | [3][4] |
| CAS Number | 1191385-19-9 | [3][5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (181.2 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3][4] |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3] |
| DMF | 1 mg/mL | - | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - | [5] |
Signaling Pathway
Raf inhibitor 1 targets the Ras-Raf-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Raf inhibitor 1 binds to and stabilizes an inactive conformation of Raf kinases, thereby blocking downstream signaling.[1][2]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Raf inhibitor 1.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder based on its molecular weight of 551.86 g/mol ).
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4] The solid powder can be stored at -20°C for up to 3 years.[3][4]
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [3][4] |
| Stock Solution in DMSO | -20°C | 1 month | [4] |
| Stock Solution in DMSO | -80°C | 1 year | [1][4] |
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock solution.
Safety and Handling
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for Raf Inhibitor 1 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf inhibitor 1 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Raf kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making Raf kinases attractive therapeutic targets. This document provides detailed protocols for the use of Raf inhibitor 1 dihydrochloride in cell culture experiments to investigate its effects on cancer cell lines, including methodologies for assessing its impact on cell proliferation and signaling pathways.
Raf inhibitor 1 is a type IIA Raf inhibitor that binds to the inactive, DFG-out conformation of the kinase.[2][4][5] It potently inhibits wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf.[1][2][3][4] Understanding its mechanism of action and having robust protocols for its use are essential for preclinical cancer research and drug development.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
This compound exerts its effects by binding to and inhibiting the kinase activity of Raf proteins. This prevents the subsequent phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. The ultimate result is the downregulation of a signaling cascade that is crucial for cell proliferation, survival, and differentiation.
Caption: Mechanism of action of this compound in the MAPK/ERK pathway.
Data Presentation
In Vitro Inhibitory and Anti-proliferative Activity
| Parameter | Target | Value | Cell Line | Assay Type |
| Ki | B-RafWT | 1 nM | - | Enzymatic Assay |
| Ki | B-RafV600E | 1 nM | - | Enzymatic Assay |
| Ki | C-Raf | 0.3 nM | - | Enzymatic Assay |
| IC50 | Proliferation | 0.31 µM | A375 (B-RafV600E) | Cell Viability |
| IC50 | Proliferation | 0.72 µM | HCT-116 | Cell Viability |
| IC50 | pERK Inhibition | 1.8 nM | A375 (B-RafV600E) | Cellular Assay |
This data is compiled from multiple sources.[1][2][5][6]
Experimental Protocols
Reagent Preparation and Storage
1. Reconstitution of Lyophilized Powder:
This compound is soluble in DMSO but insoluble in water and ethanol.[3][7]
-
To prepare a high-concentration stock solution (e.g., 10 mM or 50 mM), reconstitute the lyophilized powder in fresh, anhydrous DMSO.[1][7]
-
For example, to make a 10 mM stock solution from 1 mg of powder (Molecular Weight: 551.86 g/mol ), add 181.2 µL of DMSO.
-
Briefly vortex and/or sonicate if necessary to ensure complete dissolution.[1]
2. Storage:
-
Stock Solution in DMSO: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[3][7]
Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range to test is from 0.01 µM to 100 µM.[8]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Caption: Experimental workflow for a cell viability assay using Raf inhibitor 1.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets like MEK and ERK.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Troubleshooting
-
Low Inhibitor Potency: Ensure the DMSO used for reconstitution is anhydrous, as moisture can reduce solubility and activity.[3][7] Prepare fresh dilutions from the frozen stock for each experiment.
-
Paradoxical Activation: In some wild-type B-Raf cell lines, low concentrations of Raf inhibitors can paradoxically activate the MAPK pathway.[9][10] This is a known phenomenon and should be considered when interpreting results. A broad dose-response analysis is recommended.
-
Inconsistent Results: Standardize cell seeding densities and treatment times. Ensure consistent passage numbers for the cell lines used.
These application notes and protocols provide a comprehensive framework for utilizing this compound in cell culture-based research. Adherence to these methodologies will aid in obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
effective concentration of Raf inhibitor 1 dihydrochloride for western blot
Application Notes: Raf Inhibitor 1 Dihydrochloride (B599025)
Product: Raf Inhibitor 1 Dihydrochloride (also known as B-Raf Inhibitor 1 Dihydrochloride)
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a potent, ATP-competitive, type IIA kinase inhibitor that targets multiple isoforms of the Raf family, including B-Raf and C-Raf.[1][2][3][4] It binds to and stabilizes the inactive, DFG-out conformation of the kinase.[1][2] The Raf kinases are crucial components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which regulates fundamental cellular processes like proliferation, differentiation, and survival.[5][6][][8] Dysregulation of this pathway, often through mutations in B-Raf (e.g., V600E), is a key driver in many human cancers, including melanoma and colorectal cancer.[9][10] This document provides detailed protocols for utilizing this compound to study its effects on the MAPK pathway, specifically via Western blot analysis of ERK phosphorylation.
Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a three-tiered kinase cascade that transmits extracellular signals to the cell nucleus.[11] Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), RAS GTPase recruits and activates RAF kinases.[6][8] Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[5] Activated ERK translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival.[] this compound specifically blocks the kinase activity of RAF, thereby preventing the phosphorylation of MEK and subsequent activation of ERK.[12]
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by Raf Inhibitor 1.
Quantitative Data
The potency of this compound has been characterized by its kinase inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50) in cell proliferation assays.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | B-Raf (Wild-Type) | 1 nM | [1][2][4] |
| B-Raf (V600E Mutant) | 1 nM | [1][2][4] | |
| C-Raf | 0.3 nM | [1][2][4] | |
| IC50 | A375 (Melanoma, B-Raf V600E) | 0.31 µM | [1][2] |
| (Cell Proliferation) | HCT-116 (Colon Cancer) | 0.72 µM | [1][2] |
Experimental Protocols
A. Determining the Effective Concentration for Western Blot
The optimal concentration of this compound required to inhibit ERK phosphorylation should be determined empirically for each cell line. A dose-response experiment is recommended. Based on the IC50 values for cell proliferation (0.31-0.72 µM), a starting concentration range of 0.1 µM to 10 µM is advised.
Protocol Workflow:
Caption: Standard workflow for Western blot analysis of inhibitor-treated cells.
B. Detailed Protocol: Cell Treatment and Protein Extraction
Materials:
-
Cell line of interest (e.g., A375)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Store aliquots at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere by incubating overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete culture medium from the 10 mM stock. For a dose-response experiment, typical final concentrations might be 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Include a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.
-
-
Incubation: Incubate the cells for the desired treatment duration. A time course experiment (e.g., 1, 4, 8, 24 hours) can be performed, but an initial time point of 1-4 hours is often sufficient to observe effects on signaling pathways.[2][13][14]
-
Cell Lysis:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new, clean tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
C. Detailed Protocol: Western Blotting
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse or Rabbit anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1 mg/mL) with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to the manufacturer's protocol.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total ERK and a loading control, the membrane can be stripped and reprobed. Incubate the membrane with the anti-Total ERK antibody, followed by detection. Repeat for the loading control antibody (e.g., anti-GAPDH).
Expected Results: A successful experiment will show a dose-dependent decrease in the signal for phosphorylated ERK (p-ERK) in cells treated with this compound compared to the DMSO vehicle control. The levels of total ERK and the loading control should remain relatively constant across all lanes, confirming that the observed effect is due to the inhibition of phosphorylation and not a change in total protein expression or loading errors. The effective concentration will be the lowest dose that produces a significant reduction in p-ERK levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Raf Inhibitor 1 Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Raf inhibitor 1 dihydrochloride (B599025) in mouse models, particularly for preclinical anti-cancer efficacy studies. This document outlines recommended dosages, administration routes, and detailed experimental protocols based on available data.
Overview
Raf inhibitor 1 dihydrochloride is a potent and selective inhibitor of RAF kinases, including B-Raf and C-Raf, which are key components of the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver in various cancers. These protocols are designed to assist researchers in evaluating the anti-tumor activity of this inhibitor in xenograft mouse models.
Data Presentation
In Vivo Dosage and Administration of this compound
The following table summarizes reported dosages of B-RAF inhibitor 1 (hydrochloride), a compound understood to be analogous to this compound, in mouse xenograft models.
| Mouse Model | Cell Line | Administration Route | Dosage | Dosing Schedule | Outcome |
| Xenograft | A375 SQ2 | Not Specified | ED₅₀: 1.3 mg/kg/day | Daily | Reduced tumor growth |
| Xenograft | A375 SQ2 | Not Specified | 5 mg/kg/day | For 14 days | 85% tumor regression |
| Xenograft | MIA PaCa-2 | Not Specified | 5 and 10 mg/kg/day | Daily | Increased tumor growth (paradoxical effect) |
Signaling Pathway
The MAPK/ERK signaling pathway is a critical cascade that regulates cell proliferation, survival, and differentiation. Raf inhibitor 1 targets the RAF kinases within this pathway.
Caption: Raf inhibitor 1 targets RAF kinases in the MAPK/ERK pathway.
Experimental Workflow
A typical workflow for an in vivo efficacy study using a xenograft mouse model is depicted below.
Caption: Workflow for a xenograft mouse model efficacy study.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension for oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection or saline
-
Sterile beakers and magnetic stirrer
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na powder to 100 mL of sterile water or saline while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
-
Dosing Suspension Preparation (Example for a 5 mg/kg dose):
-
Calculation:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
Dose per mouse = 5 mg/kg * 0.02 kg = 0.1 mg.
-
Assume a dosing volume of 10 mL/kg, which is 0.2 mL for a 20 g mouse.
-
Required concentration = 0.1 mg / 0.2 mL = 0.5 mg/mL.
-
-
Preparation:
-
Weigh the required amount of this compound. For example, to prepare 10 mL of the dosing suspension, weigh 5 mg of the inhibitor.
-
In a sterile container, add the weighed inhibitor powder.
-
Add a small amount of the 0.5% CMC-Na vehicle and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to reach the final volume (10 mL in this example) while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
-
Administration:
-
Before each administration, thoroughly mix the suspension by vortexing.
-
Administer the suspension to mice using an appropriately sized oral gavage needle. The volume administered should be based on the individual mouse's body weight.
-
Protocol 2: Administration of this compound via Osmotic Pump
This protocol is for continuous delivery of the inhibitor.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline
-
Alzet® osmotic pumps (select a model with an appropriate delivery rate and duration for your study)
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Preparation (Example: 50% DMSO, 50% PEG400):
-
In a sterile tube, mix equal volumes of DMSO and PEG400.
-
-
Dosing Solution Preparation (Example for a 1.3 mg/kg/day dose):
-
Calculation:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
Daily dose per mouse = 1.3 mg/kg/day * 0.02 kg = 0.026 mg/day.
-
Select an osmotic pump with a specific flow rate, for example, 0.25 µL/hour.
-
Daily volume delivered = 0.25 µL/hour * 24 hours/day = 6 µL/day = 0.006 mL/day.
-
Required concentration = 0.026 mg / 0.006 mL ≈ 4.33 mg/mL.
-
-
Preparation:
-
Weigh the required amount of this compound. To prepare 1 mL of the solution, weigh 4.33 mg of the inhibitor.
-
Dissolve the inhibitor in the prepared DMSO/PEG400 vehicle. Ensure it is fully dissolved. The solution should be clear.
-
-
-
Pump Filling and Implantation:
-
Fill the osmotic pumps with the prepared dosing solution according to the manufacturer's instructions.
-
Surgically implant the pumps subcutaneously in the dorsal region of the mice under aseptic conditions.
-
Close the incision with wound clips or sutures.
-
Monitor the animals for recovery from surgery.
-
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines the general procedure for conducting an efficacy study.
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., A375 human melanoma cells) in the recommended growth medium.
-
Harvest cells and resuspend them in sterile, serum-free medium or PBS, often mixed with Matrigel®, at a suitable concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or the vehicle control according to the chosen protocol (oral gavage or osmotic pump).
-
Monitor animal health and body weight regularly throughout the study.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition. Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be measured.
-
Further analysis, such as Western blotting for downstream pathway markers (e.g., p-ERK) or immunohistochemistry, can be performed on tumor tissues.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, administration routes, and schedules based on the specific mouse model, cell line, and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Cell Viability Assay with Raf Inhibitor 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as BRAF, is a key driver in the development and progression of numerous cancers. The BRAF V600E mutation, in particular, is prevalent in a significant percentage of melanomas and other solid tumors, leading to constitutive activation of the pathway and uncontrolled cell growth.
Raf inhibitor 1 dihydrochloride (B599025) is a potent, ATP-competitive kinase inhibitor that targets multiple isoforms of the Raf kinase, including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf, with high affinity.[1][2] It functions as a type II inhibitor, binding to and stabilizing the inactive "DFG-out" conformation of the kinase.[1][2][3] This mode of action prevents the phosphorylation of downstream targets MEK1/2, thereby inhibiting the entire signaling cascade and leading to decreased cell viability in susceptible cancer cell lines.
These application notes provide a detailed protocol for assessing the cytotoxic effects of Raf inhibitor 1 dihydrochloride on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Signaling Pathway and Mechanism of Action
The Raf/MEK/ERK signaling cascade is initiated by the activation of Ras, which then recruits and activates Raf kinases at the cell membrane. Activated Raf phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and survival. This compound directly inhibits the kinase activity of B-Raf and C-Raf, blocking this signaling cascade and inducing cell cycle arrest and apoptosis in BRAF-dependent cancer cells.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials and Reagents
-
Cell Lines:
-
A375 (human melanoma, BRAF V600E positive)
-
HCT-116 (human colorectal carcinoma, KRAS mutant, wild-type BRAF)
-
-
Reagents:
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Equipment:
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
-
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture A375 and HCT-116 cells in their respective appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells and perform a viable cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation
The anti-proliferative activity of this compound is cell-line dependent. Below are representative IC50 values.[1][2]
| Cell Line | Cancer Type | BRAF Status | IC50 (µM) |
| A375 | Melanoma | V600E Mutant | 0.31 |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.72 |
Hypothetical Dose-Response Data
| Inhibitor Conc. (µM) | A375 % Viability | HCT-116 % Viability |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98.5 | 99.1 |
| 0.03 | 92.1 | 95.3 |
| 0.1 | 75.4 | 88.7 |
| 0.3 | 51.2 | 76.5 |
| 1.0 | 22.8 | 48.9 |
| 3.0 | 8.1 | 25.6 |
| 10.0 | 3.5 | 12.3 |
Troubleshooting
-
High background absorbance: Ensure complete removal of MTT-containing medium before adding DMSO. Check for contamination in the cell cultures.
-
Low signal: Optimize cell seeding density and incubation times. Ensure the MTT reagent is properly stored and active.
-
High variability between replicates: Ensure accurate and consistent pipetting. Mix all solutions thoroughly.
Conclusion
This protocol provides a robust framework for evaluating the in vitro efficacy of this compound. The MTT assay is a reliable method for determining the dose-dependent cytotoxic effects of this inhibitor on cancer cell lines. The provided data and visualizations offer a comprehensive overview of the inhibitor's mechanism of action and its potential as a therapeutic agent for cancers with a dysregulated MAPK pathway.
References
Application Notes: Utilizing Raf Inhibitor 1 Dihydrochloride in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raf inhibitor 1 dihydrochloride (B599025) is a potent and selective ATP-competitive inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. Raf inhibitor 1 dihydrochloride exhibits high affinity for both wild-type and mutant forms of B-Raf, as well as C-Raf, making it a valuable tool for studying Raf-driven signaling and for identifying novel kinase inhibitors.[1][2] These application notes provide detailed protocols for incorporating this compound into biochemical and cell-based kinase inhibitor screening assays.
Mechanism of Action and Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the nucleus, influencing gene expression.[3] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Ras GTPases recruit Raf kinases to the cell membrane, leading to their activation. Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. This compound exerts its effect by binding to the ATP-binding pocket of Raf kinases, preventing the phosphorylation of MEK and thereby inhibiting the entire downstream signaling cascade.[1]
Data Presentation
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | Inhibition Constant (Ki) |
| B-Raf (Wild-Type) | 1 nM[1] |
| B-Raf (V600E) | 1 nM[1] |
| C-Raf | 0.3 nM[1][4] |
Table 2: Cellular Activity and Selectivity of this compound
| Cell Line | Cellular IC50 | Target Kinase (for selectivity) | IC50 |
| A375 (B-Raf V600E) | 0.31 µM[1] | Lck | 83 nM |
| HCT-116 (K-Ras mutant) | 0.72 µM[1] | Tie2 | 120 nM |
| A375 (p-ERK inhibition) | 1.8 nM | KDR | 1,000 nM |
| p38α | >1,600 nM |
Experimental Protocols
The following are detailed protocols for a biochemical and a cell-based assay to screen for Raf kinase inhibitors using this compound as a positive control.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of Raf kinase activity.[5]
Materials:
-
Recombinant active Raf kinase (e.g., B-Raf V600E)
-
Fluorescently labeled MEK1 substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-MEK antibody)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) and test compounds in DMSO.
-
Assay Reaction:
-
Add 2.5 µL of diluted compound or DMSO (vehicle control) to the assay plate.
-
Add 5 µL of a solution containing the Raf kinase and the fluorescently labeled MEK substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-MEK antibody).
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based p-ERK Western Blot Assay
This protocol measures the inhibition of Raf signaling in a cellular context by quantifying the levels of phosphorylated ERK.[3]
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with B-Raf V600E mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the cellular IC50 value.
-
Conclusion
This compound is a potent and valuable research tool for investigating the MAPK/ERK signaling pathway. The provided protocols offer robust methods for its use as a reference compound in both biochemical and cell-based kinase inhibitor screening campaigns. These assays can be adapted for high-throughput screening to identify and characterize novel Raf kinase inhibitors for therapeutic development.
References
Application of Raf Inhibitor 1 Dihydrochloride in Xenograft Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Raf inhibitor 1 dihydrochloride (B599025) in preclinical xenograft models of cancer.
Introduction: Raf inhibitor 1 dihydrochloride is a potent, small-molecule pan-Raf inhibitor targeting A-RAF, B-RAF, and C-RAF kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in many human cancers. This inhibitor has shown significant in vitro activity against cancer cell lines such as A375 (melanoma, BRAF V600E mutant) and HCT-116 (colorectal cancer, KRAS mutant), making it a promising candidate for in vivo evaluation in xenograft models.[1]
These application notes provide a framework for designing and executing xenograft studies to assess the anti-tumor efficacy of this compound. The protocols and data presented are based on established methodologies for similar pan-Raf inhibitors and should be adapted and optimized for the specific experimental context.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of all three RAF isoforms (A-RAF, B-RAF, and C-RAF). In cancer cells with activating mutations in BRAF (e.g., V600E) or upstream components like RAS, the RAF/MEK/ERK pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By blocking RAF, this inhibitor can effectively shut down this oncogenic signaling cascade.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.
Quantitative Data from Xenograft Studies with Analogous Pan-Raf Inhibitors
While specific in vivo data for this compound is not yet publicly available, the following tables summarize the efficacy of other pan-Raf inhibitors in A375 and HCT-116 xenograft models. This data can serve as a valuable reference for planning studies with this compound.
Table 1: Efficacy of Pan-Raf Inhibitors in A375 (BRAF V600E) Xenograft Models
| Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| LY3009120 | 5, 10, or 15 mg/kg, twice daily, p.o. | Dose-dependent TGI and regression | [2] |
| TAK-632 | Not specified | Regressive antitumor efficacy | [3] |
| AZ-628 | Not specified | Induces apoptosis and cell cycle arrest | [4][5] |
Table 2: Efficacy of Pan-Raf Inhibitors in HCT-116 (KRAS Mutant) Xenograft Models
| Compound | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| LY3009120 | 20 mg/kg, twice daily, p.o. | Significant TGI | [6] |
| TAK-632 | Not specified | Potent inhibition of MAPK pathway | [7] |
Experimental Protocols
The following are detailed protocols for conducting xenograft studies with this compound, based on standard methodologies used for similar compounds.
Cell Culture and Preparation
-
Cell Lines:
-
A375 (human malignant melanoma, BRAF V600E mutant)
-
HCT-116 (human colorectal carcinoma, KRAS G13D mutant)
-
-
Culture Medium:
-
A375: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
HCT-116: McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of inoculation, harvest cells by trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Model and Tumor Implantation
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Caption: A typical experimental workflow for a xenograft study.
Treatment Administration
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation:
-
Prepare a vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) and 0.2% Tween-80 in sterile water).
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a homogenous suspension of the inhibitor in the vehicle. Sonication may be required to reduce particle size.
-
-
Administration:
-
Administer the inhibitor or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
The dosing schedule should be determined based on preliminary pharmacokinetic and tolerability studies (e.g., once or twice daily for 14-21 days).
-
Efficacy Evaluation
-
Tumor Measurement: Measure the length and width of the tumors with calipers every 2-3 days.
-
Tumor Volume Calculation: Use the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).
Concluding Remarks
This compound holds significant promise as a therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK pathway. The protocols and data presented here provide a solid foundation for researchers to design and conduct robust preclinical xenograft studies. It is crucial to note that the provided quantitative data is based on analogous pan-Raf inhibitors, and therefore, dose-finding and tolerability studies are essential to determine the optimal therapeutic window for this compound in specific xenograft models. Careful experimental design and execution will be critical in elucidating the full potential of this targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-RAF and MEK vertical inhibition enhances therapeutic response in non-V600 BRAF mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Raf Inhibitor 1 Dihydrochloride Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Raf Inhibitor 1 Dihydrochloride. This document outlines the inhibitor's mechanism of action, details its effects on sensitive cell lines, and provides explicit protocols for experimental validation.
Core Principle: this compound is a potent, type II Raf kinase inhibitor. It selectively binds to and stabilizes the inactive "DFG-out" conformation of Raf kinases, including B-Raf (wild-type and V600E mutant) and C-Raf.[1][2][3] This allosteric inhibition prevents the phosphorylation of downstream targets MEK and ERK, thereby disrupting the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival.[4][5]
Data Presentation: In Vitro Efficacy
The inhibitory activity of this compound has been quantified against key Raf kinases and in cancer cell lines.
| Target | Parameter | Value |
| B-Raf (Wild-Type) | Ki | 1 nM |
| B-Raf (V600E) | Ki | 1 nM |
| C-Raf | Ki | 0.3 nM |
Table 1: Kinase inhibitory activity of this compound. Data sourced from MedChemExpress.[1][2][6]
| Cell Line | Cancer Type | IC50 |
| A375 | Melanoma (B-Raf V600E) | 0.31 µM |
| HCT-116 | Colorectal Carcinoma (K-Ras mutant) | 0.72 µM |
Table 2: Anti-proliferative activity of this compound in sensitive human cancer cell lines. Data sourced from MedChemExpress.[1][2][6]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western Blot analysis to assess MAPK pathway inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
A375 or HCT-116 cell lines
-
Complete growth medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at a final concentration equivalent to the highest inhibitor concentration (typically <0.1%).[7][8]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.[7]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action of the inhibitor.
Materials:
-
Sensitive cell lines (e.g., A375)
-
6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-6 hours). Include a vehicle control (DMSO).[9]
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9][10]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.[7][10]
-
Data Analysis: Quantify band intensities to determine the extent of ERK phosphorylation inhibition relative to the total ERK and vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Raf Inhibitor 1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raf inhibitor 1 dihydrochloride (B599025) is a potent and selective inhibitor of Raf kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous human cancers.[1][2] These application notes provide detailed protocols for the safe handling, storage, and experimental use of Raf inhibitor 1 dihydrochloride, along with its biochemical and cellular activity data.
Chemical and Physical Properties
This compound is a crystalline solid.[3] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
| Property | Value | Reference |
| Synonym | N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-1,5-isoquinolinediamine, dihydrochloride | |
| Molecular Formula | C₂₆H₂₁Cl₃N₈ | [5] |
| Molecular Weight | 551.86 g/mol | [5] |
| CAS Number | 1191385-19-9 | [5] |
Mechanism of Action
Raf inhibitor 1 is a type IIA Raf inhibitor that binds to and stabilizes the inactive, DFG-out conformation of Raf kinases.[5][6] This prevents the kinase from adopting its active conformation, thereby inhibiting the phosphorylation of its downstream target MEK and subsequently suppressing the activation of the ERK signaling cascade.[1][5]
Quantitative Data
Biochemical Activity
Raf inhibitor 1 demonstrates potent inhibition of wild-type and mutant forms of B-Raf, as well as C-Raf.[5][6][7]
| Target | Ki | Reference |
| B-Raf (Wild-Type) | 1 nM | [5][6][7] |
| B-Raf (V600E) | 1 nM | [5][6][7] |
| C-Raf | 0.3 nM | [5][6][7] |
Cellular Activity
The inhibitor effectively suppresses the proliferation of cancer cell lines harboring the B-Raf V600E mutation.[5][7]
| Cell Line | Assay | IC₅₀ | Reference |
| A375 (Melanoma, B-Raf V600E) | Proliferation | 0.31 µM | [5][7] |
| HCT-116 (Colon Cancer, KRAS G13D) | Proliferation | 0.72 µM | [5][7] |
| A375 (Melanoma, B-Raf V600E) | ERK Phosphorylation | 1.8 nM | [3] |
Safe Handling and Storage
Handling
According to the Safety Data Sheet, this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid dust formation and inhalation.[4]
-
Spills: In case of a spill, avoid generating dust. Mechanically pick up the solid material and clean the area with a suitable solvent.[4]
Storage
Proper storage is crucial to maintain the stability and activity of the inhibitor.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid (Powder) | -20°C | ≥ 3 years | [4][6] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [6][7] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [6] |
Note: For stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[6][8] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Experimental Protocols
Preparation of Stock Solutions
A common solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3][6]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Weigh the powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[6]
Solubility:
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the IC₅₀ of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., A375)
-
Complete growth medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the inhibitory effect of Raf inhibitor 1 on the phosphorylation of ERK.
Protocol:
-
Seed cells (e.g., A375) in 6-well plates and grow until they reach 70-80% confluency.[10]
-
Treat the cells with various concentrations of this compound for 1-4 hours. Include a vehicle control.[10]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[10]
In Vivo Studies
For in vivo experiments, this compound can be formulated for oral or intraperitoneal administration.[7] It is crucial to prepare these formulations fresh on the day of use.[7]
Example Formulation for Oral/Intraperitoneal Injection (Suspension): [7]
-
Prepare a 25 mg/mL stock solution of the inhibitor in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a 2.5 mg/mL suspended solution.
Note: This protocol is a reference, and the final formulation may need to be optimized based on the specific animal model and experimental design. In an A375 mouse xenograft model, the inhibitor reduced tumor growth with an ED₅₀ of 1.3 mg/kg per day and induced 85% tumor regression at a dose of 5 mg/kg per day for 14 days.[3] Interestingly, in a MIA PaCa-2 mouse xenograft model, the inhibitor increased tumor growth at doses of 5 and 10 mg/kg per day.[3]
Troubleshooting
-
Low Solubility: If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[7] For stock solutions, ensure the use of anhydrous DMSO.[6]
-
Inconsistent Results: Ensure accurate pipetting, consistent cell numbers, and proper mixing of reagents. Aliquoting the inhibitor stock solution helps to avoid degradation from multiple freeze-thaw cycles.[6]
-
No Inhibitory Effect: Verify the concentration and activity of the inhibitor stock solution. The chosen cell line may be resistant to the inhibitor; consider using a cell line with a known B-Raf mutation.[10]
For further information, please refer to the Safety Data Sheet and the Certificate of Analysis provided by the supplier. This product is for research use only and is not for human or veterinary use.
References
- 1. scbt.com [scbt.com]
- 2. Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Raf Inhibitor 1 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Raf inhibitor 1 dihydrochloride (B599025), specifically when no inhibition of phosphorylated ERK (p-ERK) is observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Raf inhibitor 1 dihydrochloride?
A1: this compound is a potent, ATP-competitive pan-Raf kinase inhibitor. It targets B-Raf (both wild-type and V600E mutant) and C-Raf with high affinity, exhibiting Ki values in the low nanomolar range (0.3-1 nM).[1][2] It is classified as a type IIA inhibitor, meaning it binds to and stabilizes the inactive, DFG-out conformation of the kinase.[2] By blocking Raf kinase activity, it is expected to inhibit the downstream phosphorylation of MEK and subsequently ERK in the MAPK/ERK signaling pathway.
Q2: I'm not seeing any inhibition of p-ERK after treating my cells with this compound. What are the possible reasons?
A2: There are several potential reasons for the lack of p-ERK inhibition, which can be broadly categorized into three areas:
-
Paradoxical Activation: Instead of inhibiting the pathway, some Raf inhibitors can cause an increase in p-ERK levels in certain cellular contexts. This is a known phenomenon for this class of drugs.[3][4]
-
Cellular Resistance: The cells may have intrinsic or acquired resistance to the inhibitor.[5]
-
Experimental Issues: Problems with the compound itself or the experimental setup could lead to a lack of observable effect.
The troubleshooting guides below will walk you through how to investigate each of these possibilities.
Troubleshooting Guides
Issue 1: No decrease or an increase in p-ERK levels is observed after treatment.
This is a common issue that may point towards paradoxical activation of the MAPK pathway.
Question: What is paradoxical activation and why does it occur?
Answer: Paradoxical activation is the unexpected increase in MAPK signaling (and therefore p-ERK levels) in response to a Raf inhibitor.[3][4] This phenomenon is most common in cells that have wild-type B-Raf and an activating mutation in an upstream component of the pathway, such as RAS.[6] The binding of the inhibitor to one molecule in a Raf dimer can allosterically activate the other molecule, leading to an overall increase in signaling.[3]
Troubleshooting Steps:
-
Check the Genetic Background of Your Cell Line:
-
B-Raf and RAS Status: Confirm the B-Raf and RAS mutation status of your cell line. Paradoxical activation is more likely in B-Raf wild-type cells with mutated RAS. In B-Raf V600E mutant cells, direct inhibition of the monomeric kinase is expected.
-
-
Perform a Dose-Response Experiment:
-
Treat your cells with a wide range of concentrations of this compound. Paradoxical activation is often dose-dependent and may appear at intermediate concentrations, while at very high concentrations, inhibition might be observed.
-
-
Use a "Paradox Breaker" Inhibitor:
-
As a control, use a next-generation Raf inhibitor known to have a lower potential for inducing paradoxical activation and compare its effect on p-ERK levels with that of this compound.
-
-
Co-treat with a MEK Inhibitor:
-
If paradoxical activation is occurring, co-treatment with a MEK inhibitor (downstream of Raf) should effectively block the increase in p-ERK.[7]
-
Issue 2: The inhibitor is expected to work in my cell line, but I still see no effect on p-ERK.
This could be due to acquired resistance or experimental error.
Question: How can I determine if my cells have developed resistance?
Answer: Acquired resistance can occur through various mechanisms, including secondary mutations in the MAPK pathway or activation of bypass signaling pathways.[5]
Troubleshooting Steps:
-
Sequence Key Genes:
-
Sequence RAS and MEK genes in your treated cells to check for acquired mutations that could reactivate the pathway.
-
-
Assess Bypass Pathways:
-
Use a phospho-receptor tyrosine kinase (RTK) array to screen for the upregulation of alternative signaling pathways, such as the PI3K/AKT pathway. You can also perform a Western blot for p-AKT.[8]
-
-
Compare with a Sensitive Cell Line:
-
Test the activity of your inhibitor on a known sensitive cell line (e.g., A375, which is B-Raf V600E mutant) to confirm that the inhibitor itself is active.
-
Question: How can I rule out experimental issues?
Answer: Careful review of your experimental protocol and reagents is crucial.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Ensure that the this compound has been stored correctly (as per the manufacturer's instructions) to prevent degradation.
-
Prepare fresh stock solutions and dilutions for each experiment. The inhibitor is soluble in DMSO.[2]
-
Confirm the final concentration of the inhibitor in your cell culture medium.
-
-
Optimize Your Western Blot Protocol:
-
Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to protect p-ERK from degradation.[9]
-
Positive Control: Include a positive control for p-ERK activation (e.g., treatment with a growth factor like EGF or a phorbol (B1677699) ester like PMA) to ensure your antibody and detection system are working correctly.
-
Loading Control: Always probe for total ERK and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-ERK signal.
-
Antibody Validation: Use a well-validated antibody for p-ERK.
-
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Ki | B-Raf (Wild-Type) | 1 nM | [10] |
| B-Raf (V600E) | 1 nM | [10] | |
| C-Raf | 0.3 nM | [10] | |
| IC50 (Proliferation) | A375 (B-Raf V600E) | 0.31 µM | [10] |
| HCT-116 (K-RAS G13D) | 0.72 µM | [10] | |
| IC50 (p-ERK) | Cell-type dependent | Not specified | It is recommended to determine this experimentally. |
Experimental Protocols
Protocol 1: Quantitative Western Blot for p-ERK Inhibition
This protocol allows for the determination of the IC50 of this compound for p-ERK inhibition.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve cells for 4-24 hours to reduce basal p-ERK levels.[1]
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 (vehicle control - DMSO), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Treat cells for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Place the culture plate on ice and wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK and a loading control.
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 5. ascopubs.org [ascopubs.org]
- 6. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
troubleshooting insolubility of Raf inhibitor 1 dihydrochloride in media
Frequently Asked Questions (FAQs)
Q1: My Raf inhibitor 1 dihydrochloride (B599025) powder is not dissolving in my aqueous cell culture medium. What should I do?
A1: This is a common and expected issue. Raf inhibitor 1 dihydrochloride is insoluble in water and ethanol.[1][2] It is a hydrophobic compound that requires a strong organic solvent to create a high-concentration stock solution before being diluted into your aqueous culture medium.[3] Direct dissolution in media will likely fail.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][4] It is crucial to use high-purity, anhydrous (water-free) DMSO, as moisture can significantly reduce the inhibitor's solubility.[1][2]
Q3: I've dissolved the inhibitor in DMSO, but it precipitates immediately after I add it to my cell culture media. Why is this happening and how can I prevent it?
A3: This phenomenon is known as "solvent shock."[5] It occurs because the inhibitor is highly soluble in DMSO but poorly soluble in the aqueous environment of your media. When the concentrated DMSO stock is rapidly diluted, the local DMSO concentration plummets, and the aqueous medium cannot keep the inhibitor dissolved, causing it to crash out of solution.[3][6]
To prevent this:
-
Use Stepwise Dilution: Do not add the DMSO stock directly to your full volume of media. First, perform an intermediate dilution in a smaller volume of culture medium (serum can aid solubility) or a buffer. Then, add this intermediate dilution to the final volume.[3]
-
Ensure Rapid Mixing: Add the inhibitor stock solution dropwise into the vortex of the media while gently swirling or vortexing. This promotes rapid dispersal and prevents localized high concentrations that are prone to precipitation.[3]
-
Pre-warm the Medium: Ensure your culture medium is pre-warmed to its experimental temperature (typically 37°C) before adding the inhibitor.[5]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity. Always run a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Q4: My solution looked fine initially, but became cloudy after several hours in the incubator. What causes delayed precipitation?
A4: Delayed precipitation can occur due to several factors:[5]
-
Temperature Fluctuations: Removing plates from the incubator for observation can cause temperature drops, reducing solubility.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can affect the inhibitor's solubility.
-
Media Component Interaction: The inhibitor may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.
To troubleshoot, minimize the time plates are outside the incubator and consider using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[3]
Q5: What is the maximum concentration of this compound I can use in my experiments?
A5: The maximum concentration is limited by its solubility in the final culture medium, not just the stock solution. You must determine the solubility limit in your specific medium empirically. A recommended approach is to prepare serial dilutions and visually inspect for precipitation after a few hours of incubation at 37°C.[3] For reference, the inhibitor has shown anti-proliferative IC50 values in the range of 0.31 to 0.72 µM in cell lines like A375 and HCT-116.[4][7]
Solubility Data
The solubility of this compound is highly dependent on the solvent used. Data from suppliers indicates poor solubility in aqueous solutions and good solubility in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 181.2 mM | Use of fresh, anhydrous DMSO is critical. Sonication may be required.[1] |
| Water | Insoluble | Insoluble | [1][2] |
| Ethanol | Insoluble | Insoluble | [1][2] |
Molecular Weight: 551.86 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the standard procedure for reconstituting the lyophilized powder to create a usable stock solution.
-
Calculation: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). Use a molarity calculator if needed.
-
Weighing: Carefully weigh the powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied, but first confirm the compound's stability at this temperature from the supplier's datasheet.[4][8]
-
Storage: Once fully dissolved, create single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture, for long-term stability (up to 1 year at -20°C or 2 years at -80°C).[1][4]
Protocol 2: Diluting the Stock Solution into Cell Culture Medium
This protocol provides a stepwise method to prevent precipitation when introducing the inhibitor into your final experimental medium.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Dilute your concentrated DMSO stock solution into a small, sterile volume of the pre-warmed medium (e.g., 100-200 µL). The presence of serum proteins in the medium can help stabilize the inhibitor.[3]
-
Final Dilution: While gently vortexing or swirling the final volume of pre-warmed media, add the intermediate dilution (or the DMSO stock if not performing an intermediate step) drop by drop. This ensures the inhibitor is rapidly and evenly dispersed.
-
Final Mix: Once the addition is complete, gently invert the tube a few times to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of media using the same dilution method.
Visual Guides
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] Raf kinases (A-Raf, B-Raf, C-Raf) are central components, acting as a key signal transducer downstream of Ras.[11] Raf inhibitor 1 potently inhibits B-Raf and C-Raf, thereby blocking downstream signaling to MEK and ERK.[4][7]
Caption: Simplified diagram of the Ras-Raf-MEK-ERK signaling cascade.
Experimental Workflow
Following a structured workflow is essential to achieve successful dissolution and avoid common pitfalls like precipitation.
Caption: Workflow for dissolving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Working Concentration of Raf Inhibitor 1 Dihydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Raf Inhibitor 1 Dihydrochloride in their experiments. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Suboptimal or No Inhibition of Target Pathway
Question: I am not observing the expected decrease in phosphorylation of downstream targets like MEK or ERK after treating my cells with this compound. What could be the reason?
Answer: Several factors could contribute to a lack of pathway inhibition. Consider the following possibilities and troubleshooting steps:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specifics: The sensitivity to Raf inhibitors can vary significantly between different cell lines. Factors such as the presence of specific mutations (e.g., B-Raf V600E) or the activation of alternative signaling pathways can influence the inhibitor's efficacy.
-
Paradoxical Activation: In cells with wild-type B-Raf and an activating mutation in an upstream protein like RAS, some Raf inhibitors can paradoxically activate the MAPK pathway.[1][2] This occurs because the inhibitor can promote the dimerization and transactivation of Raf proteins.[3][4]
-
Acquired Resistance: If you are working with a cell line that was previously sensitive to the inhibitor, it may have developed acquired resistance.[2][5] Common resistance mechanisms include secondary mutations in the MAPK pathway (e.g., NRAS mutations) or the activation of bypass signaling pathways like PI3K/AKT.[5][6]
Issue 2: Unexpected Cell Viability Results
Question: My cell viability assay shows inconsistent or unexpected results after treatment with this compound. How can I troubleshoot this?
Answer: Inconsistent cell viability results can stem from several sources. Here are some key areas to investigate:
-
Solubility Issues: this compound is typically dissolved in DMSO.[7] Poor solubility can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved in high-quality, anhydrous DMSO before further dilution in culture medium.[8] Precipitation upon dilution into aqueous media is a common issue that can be mitigated by careful mixing and avoiding high final concentrations of DMSO.
-
Assay-Specific Artifacts: The choice of cell viability assay can influence the results. For example, compounds that affect cellular metabolism can interfere with assays like the MTT assay, which relies on metabolic activity.[9] Consider using an alternative assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion) or ATP levels.
-
Off-Target Effects: At higher concentrations, the inhibitor may exhibit off-target effects that contribute to cytotoxicity, independent of its action on the Raf pathway.[10] A thorough dose-response analysis and comparison with known off-target profiles can help to identify such effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent kinase inhibitor that targets Raf kinases, which are key components of the MAPK/ERK signaling pathway.[10] It has been shown to inhibit B-Raf (both wild-type and V600E mutant) and C-Raf.[7][11] By binding to Raf, the inhibitor prevents the phosphorylation and activation of MEK, which in turn blocks the phosphorylation and activation of ERK.[12][13] This disruption of the signaling cascade can lead to decreased cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.[7] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to prevent precipitation.
Q3: What is paradoxical activation of the MAPK pathway and how can I avoid it?
A3: Paradoxical activation is a phenomenon where certain Raf inhibitors, instead of inhibiting the MAPK pathway, cause its activation in cells with wild-type B-Raf and upstream activation of RAS.[1][4] This occurs because the binding of the inhibitor to one Raf protomer in a dimer can lead to the transactivation of the other protomer.[3] To avoid misinterpreting your results, it is crucial to use cell lines with a known B-Raf and RAS mutation status. Newer generations of Raf inhibitors, often referred to as "paradox breakers," have been developed to circumvent this issue.[1][14]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Kᵢ (nM) | IC₅₀ (µM) | Cell Line | Reference |
| B-Raf (WT) | Kinase Assay | 1 | [7][10] | ||
| B-Raf (V600E) | Kinase Assay | 1 | [7][10] | ||
| C-Raf | Kinase Assay | 0.3 | [7][10] | ||
| Cell Proliferation | Proliferation Assay | 0.31 | A375 (B-Raf V600E) | [10] | |
| Cell Proliferation | Proliferation Assay | 0.72 | HCT-116 (K-RAS mutant) | [10] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the different inhibitor concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
2. Western Blot Analysis for p-ERK Inhibition
This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of phosphorylated ERK.
-
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of this compound and a vehicle control for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[13]
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK and a loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for optimizing the working concentration of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. B-Raf inhibitor 1 (Compound 13) dihydrochloride产品说明书 [selleck.cn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
potential off-target effects of Raf inhibitor 1 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Raf inhibitor 1 dihydrochloride (B599025), also known as B-Raf inhibitor 1 (Compound 13).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and on-target potency of Raf inhibitor 1 dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor of Raf kinases. It specifically binds to the inactive, DFG-out conformation of the kinase.[1][2] Its high affinity for Raf isoforms is demonstrated by the following inhibition constants (Ki):
| Target | Ki (nM) |
| B-Raf (Wild-Type) | 1 |
| B-Raf (V600E) | 1 |
| c-Raf | 0.3 |
Q2: What are the known or potential off-target effects of this compound?
A2: A primary off-target effect of many Raf inhibitors, including potentially this compound, is the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cells with wild-type B-Raf and upstream activation of RAS (e.g., RAS mutations).[3][4][5] This can lead to an unexpected increase in cell proliferation. Additionally, low micromolar inhibition against wild-type B-Raf cell lines has been observed, which may be attributed to off-target kinase activities or pan-Raf inhibition, including Raf dimers.[1]
Q3: How can I determine if paradoxical activation of the MAPK pathway is occurring in my experiment?
A3: The most direct method is to measure the phosphorylation status of downstream components of the MAPK pathway, specifically MEK and ERK. An increase in phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK) levels in B-Raf wild-type cells following treatment with the inhibitor is a key indicator of paradoxical activation.[3][4] A Western blot analysis is the standard method for this assessment.
Q4: Are there known off-target kinases for this compound outside of the MAPK pathway?
Troubleshooting Guides
Guide 1: Unexpected Increase in Cell Proliferation or p-ERK Levels in B-Raf Wild-Type Cells
Issue: You observe an increase in cell proliferation or an increase in p-ERK levels in your B-Raf wild-type cell line after treatment with this compound.
Potential Cause: This is a classic sign of paradoxical activation of the MAPK pathway.[3][5] This occurs when the inhibitor binds to one Raf protomer in a dimer, leading to the transactivation of the other protomer in cells with upstream RAS activation.[5]
Troubleshooting Steps:
-
Confirm Genotype: Verify the B-Raf and RAS mutation status of your cell line. Paradoxical activation is prominent in B-Raf wild-type cells with activating RAS mutations.[3]
-
Western Blot for p-ERK and p-MEK: Perform a dose-response and time-course experiment and analyze the phosphorylation of ERK and MEK by Western blot. An increase in phosphorylation will confirm paradoxical activation.
-
Use a "Paradox Breaker" Inhibitor: As a control, consider using a next-generation pan-RAF inhibitor that is designed to avoid or minimize paradoxical activation.[4]
-
Co-treatment with a MEK Inhibitor: To abrogate the effects of paradoxical activation, consider co-treating your cells with a MEK inhibitor, which will block the signaling cascade downstream of Raf.[3]
Guide 2: Inconsistent Results in In Vitro Kinase Assays
Issue: You are observing high variability or unexpected results in your in vitro kinase assays with this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inhibitor Precipitation | Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. Visually inspect for any precipitates. |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration. Use a consistent ATP concentration across all assays, typically at or near the Km for the kinase. |
| Enzyme Activity Issues | Ensure the recombinant Raf enzyme is properly stored and handled to maintain its activity. Include a positive control (a known Raf inhibitor) and a negative control (vehicle) in every experiment. |
| Assay Component Instability | Prepare fresh dilutions of the inhibitor and other reagents for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Western Blot for Detecting p-ERK and Total ERK
This protocol is for assessing the phosphorylation status of ERK in response to treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate and treat your cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
After imaging for p-ERK, you can strip the membrane and re-probe with the total ERK antibody to normalize the p-ERK signal.
-
Protocol 2: In Vitro Raf Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a recombinant Raf kinase.
Materials:
-
Recombinant B-Raf or c-Raf enzyme
-
Kinase buffer
-
Substrate (e.g., inactive MEK1)
-
ATP
-
This compound
-
Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Prepare a solution of the Raf enzyme in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the Raf enzyme solution to the wells of a 96-well plate.
-
Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate/ATP mixture to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Mechanism of paradoxical MAPK pathway activation by a Raf inhibitor in BRAF wild-type cells.
Caption: Experimental workflow for Western blot analysis of p-ERK.
References
managing cytotoxicity of Raf inhibitor 1 dihydrochloride in vitro
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing Raf Inhibitor 1 Dihydrochloride in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to cytotoxicity and experimental setup.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Higher Than Expected Cytotoxicity in Target Cells
Question: I'm observing significant cell death in my target cell line (e.g., B-Raf V600E mutant) even at low concentrations of this compound. What could be the cause?
Answer:
Several factors could contribute to unexpectedly high cytotoxicity. Consider the following possibilities and troubleshooting steps:
-
Incorrect Inhibitor Concentration: Verify the calculations for your stock solution and final dilutions. Ensure that the solvent (e.g., DMSO) concentration in your final culture medium is not exceeding cytotoxic levels (typically <0.5%).
-
Off-Target Kinase Inhibition: this compound may exhibit off-target activities at higher concentrations, inhibiting other kinases essential for cell survival.[1][2]
-
Cell Line Sensitivity: The reported IC50 values are cell line-specific. Your particular cell line may be more sensitive than those documented. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific model.
Troubleshooting Workflow for Unexpected Cytotoxicity
References
improving stability of Raf inhibitor 1 dihydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective use of Raf inhibitor 1 dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the inhibitor's stability and handling in solution.
Frequently Asked Questions (FAQs)
Q1: What is Raf inhibitor 1 dihydrochloride and its mechanism of action?
This compound is a potent, ATP-competitive kinase inhibitor. It targets key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Specifically, it inhibits B-Raf (wild-type and V600E mutant) and C-Raf with high potency, showing Ki values of 1 nM, 1 nM, and 0.3 nM, respectively.[2][3] The inhibitor works by binding to and stabilizing the inactive "DFG-out" conformation of the kinase, which prevents the phosphorylation of its downstream target, MEK.[2][3]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2][4] The compound is generally insoluble in water and ethanol.[2][5] It is critical to use fresh, anhydrous (water-free) DMSO, as the solvent is hygroscopic (absorbs moisture), which can significantly reduce the inhibitor's solubility.[2][4]
Q3: How should I properly store the solid compound and its stock solutions to ensure stability?
Proper storage is crucial for maintaining the integrity and activity of the inhibitor. For the solid powder, storage at -20°C for up to 3 years is recommended.[2][4] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[2][4]
Q4: Why is it problematic to use DMSO that is not anhydrous?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[2][7] Using "wet" DMSO can lead to incomplete dissolution or precipitation of the compound, resulting in an inaccurate stock solution concentration and inconsistent experimental outcomes.[7]
Q5: What is the best practice for avoiding repeated freeze-thaw cycles?
Repeatedly freezing and thawing a stock solution can compromise the compound's stability.[6][8] Each cycle introduces the risk of moisture absorption when the vial is opened, potentially leading to precipitation or degradation.[6] The best practice is to aliquot the main stock solution into smaller, single-use volumes immediately after preparation.[4][6][9] This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guide
Issue 1: Precipitation in Solution
Question: My this compound dissolved completely in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why does this happen and how can I prevent it?
Answer: This is a common issue known as precipitation upon dilution, which occurs when the compound's kinetic solubility in the aqueous buffer is exceeded.[10] A high-concentration DMSO stock is being diluted into an environment where the compound is poorly soluble.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the inhibitor in your assay.[10]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-80, to the aqueous buffer can help keep the inhibitor in solution.[10]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. This can sometimes help prevent the compound from crashing out of solution.[10]
-
Gentle Warming/Sonication: For some formulations, gentle warming or sonication can aid in dissolution, but care must be taken to avoid thermal degradation.[7][11]
Issue 2: Inconsistent Experimental Results
Question: I am observing significant variability and inconsistent results in my cell-based assays. Could this be related to the inhibitor solution?
Answer: Yes, the stability and solubility of the inhibitor are critical for reproducible results. Inconsistency can often be traced back to issues with the compound solution.
Potential Causes & Solutions:
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution, leading to variable concentrations in your assays.[12] Always visually inspect your stock solution for any particulate matter before use.
-
Precipitation in Assay: The inhibitor might be slowly precipitating out of the cell culture medium during the incubation period.[10] Inspect your assay plates under a microscope for any signs of compound precipitation.
-
Compound Degradation: If stock solutions are not prepared freshly or are stored improperly, the inhibitor can degrade, leading to a loss of potency.[8][10] Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment.
Issue 3: Loss of Inhibitor Potency
Question: The inhibitor appears to have lost its activity over time. My recent experiments show a much weaker effect. What is the likely cause?
Answer: A gradual loss of potency often indicates chemical degradation of the inhibitor in solution.[10]
Preventative Measures:
-
Proper Storage: Ensure both solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.[8]
-
Use Fresh Solutions: The most reliable method to ensure potency is to prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the stock.[10]
-
Avoid Contamination: Ensure that solvents and buffers are pure and free from reactive contaminants that could degrade the inhibitor.
Data Summary Tables
Table 1: Solubility Data for this compound
| Solvent | Concentration / Solubility | Notes |
| DMSO | 50-100 mg/mL (approx. 90-181 mM)[2][4] | Use of fresh, anhydrous DMSO is critical. Sonication may be needed.[4] |
| DMF | 1 mg/mL[13] | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[13] | Limited aqueous solubility. |
| Water | Insoluble[2][5] | - |
| Ethanol | Insoluble[2][5] | - |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C[2][4] | Up to 3 years[4][5] | Store desiccated and protected from light. |
| Stock Solution in DMSO | -80°C[2][4] | Up to 1 year[2] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C[2][4] | Up to 1 month[2] | Suitable for short-term storage of working stocks. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound (Molecular Weight: ~551.9 g/mol ) needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 551.9 g/mol * 1000 mg/g = 5.52 mg
-
-
Weigh Compound: Carefully weigh approximately 5.52 mg of the inhibitor powder and transfer it to a sterile, appropriate-sized vial (e.g., 1.5 mL polypropylene (B1209903) tube).
-
Dissolve in DMSO: Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Aid Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid has not fully dissolved, sonicate the vial for 10-15 minutes.[7] Gentle warming (e.g., 37°C water bath) can also be used, but avoid excessive heat.[7] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term use.
The Raf Signaling Pathway
Raf kinases are central components of the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The pathway is typically activated by RAS proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
unexpected results in assays with Raf inhibitor 1 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in assays involving Raf Inhibitor 1 Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent, ATP-competitive kinase inhibitor that targets multiple members of the Raf kinase family.[1][2] It is classified as a Type II inhibitor, meaning it binds to and stabilizes the inactive, "DFG-out" conformation of the kinase.[1][3] This mode of action prevents the kinase from adopting its active state, thereby blocking downstream signaling.
Q2: What are the known potency values for this compound?
The inhibitor has demonstrated high potency against key Raf isoforms in biochemical assays and has shown efficacy in cellular models.[1][2]
| Parameter | Target | Value | Assay Type |
| Ki | B-Raf (Wild-Type) | 1 nM | Biochemical[1][2][3] |
| Ki | B-Raf (V600E) | 1 nM | Biochemical[1][2][3] |
| Ki | C-Raf | 0.3 nM | Biochemical[1][2][3] |
| IC50 | A375 cells (B-Raf V600E) | 0.31 µM | Cellular Proliferation[1][2] |
| IC50 | HCT-116 cells (B-Raf WT) | 0.72 µM | Cellular Proliferation[1][2] |
Q3: What is "paradoxical activation" and why is it a concern with Raf inhibitors?
Paradoxical activation is a phenomenon where a Raf inhibitor, intended to block the MAPK signaling pathway, instead causes its activation in certain cellular contexts.[4][5] This occurs primarily in cells that are wild-type for B-Raf but have an activating mutation in an upstream component like RAS.[6][7] In these cells, the inhibitor binding to one Raf protein within a dimer can allosterically transactivate the other unbound Raf protein, leading to an increase in MEK and ERK phosphorylation and potentially promoting cell proliferation.[5][8][9] This is a critical consideration as it can lead to unexpected and misleading experimental outcomes.[4]
Troubleshooting Guides
Issue 1: Increased ERK Phosphorylation or Proliferation in B-Raf Wild-Type Cells
Question: I am treating my B-Raf wild-type cells with this compound, but I'm observing an unexpected increase in p-ERK levels and cell proliferation. Why is this happening?
Answer: This counterintuitive result is the hallmark of paradoxical activation .[4] In cells with high levels of active RAS (e.g., those with KRAS or NRAS mutations), Raf inhibitors can promote the formation of Raf dimers.[8] The binding of the inhibitor to one protomer in the dimer complex can lock it in a conformation that helps to activate the other protomer, leading to a net increase in downstream MAPK signaling.[5][8]
-
Assess RAS Mutation Status: Confirm the genetic background of your cell line, specifically looking for activating mutations in RAS family genes (KRAS, NRAS, HRAS), which predispose cells to paradoxical activation.[6]
-
Perform Dose-Response Western Blot: Analyze the phosphorylation status of MEK and ERK across a wide range of inhibitor concentrations. Paradoxical activation is typically observed at low-to-mid range concentrations of the inhibitor.
-
Use Control Cell Lines: Include a B-Raf mutant cell line (e.g., A375) as a negative control where you should observe p-ERK inhibition, and a known RAS-mutant line as a positive control for paradoxical activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
minimizing experimental variability with Raf inhibitor 1 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability when working with Raf inhibitor 1 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Raf inhibitor 1 dihydrochloride?
This compound is a potent and selective ATP-competitive inhibitor of Raf kinases.[1] It targets multiple isoforms of Raf, including B-Raf (wild-type and V600E mutant) and C-Raf (Raf-1).[2][3][4][5][6] The inhibitor binds to and stabilizes the inactive "DFG-out" conformation of the kinase, preventing it from adopting the active state required for downstream signaling.[2][3] This ultimately leads to the suppression of the downstream mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth, proliferation, and differentiation.[1]
Q2: What are the binding affinities of this compound for its primary targets?
This compound exhibits low nanomolar to sub-nanomolar binding affinities for its target kinases.
| Target | Kᵢ (Inhibition Constant) |
| B-Raf (wild-type) | 1 nM[2][3][4][5] |
| B-Raf (V600E mutant) | 1 nM[2][3][4][5] |
| C-Raf (Raf-1) | 0.3 nM[2][3][4][5] |
Q3: What are the recommended storage conditions for this compound?
To ensure stability and minimize degradation, proper storage is crucial.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[5] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[5] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[5] |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Q1: I am observing inconsistent results between experiments. What are the potential sources of variability?
Inconsistent results can arise from several factors. The following workflow can help you troubleshoot the issue.
A workflow for troubleshooting inconsistent experimental results.
Q2: My this compound is not dissolving properly. What should I do?
This compound has specific solubility properties that are critical for preparing consistent and effective solutions.
| Solvent | Solubility | Notes |
| DMSO | 50-100 mg/mL[2][4] | Use fresh, anhydrous (moisture-free) DMSO. Hygroscopic DMSO can significantly reduce solubility.[2][4] Ultrasonic treatment can aid dissolution.[2] |
| Water | Insoluble[4][5] | Do not attempt to dissolve in water. |
| Ethanol | Insoluble[4][5] | Do not attempt to dissolve in ethanol. |
| DMF | 1 mg/mL[6] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[6] | For preparing working solutions, but precipitation may occur at higher concentrations. |
Troubleshooting Steps for Dissolution:
-
Use fresh, high-quality, anhydrous DMSO. This is the most critical factor.[2][4]
-
Warm the solution gently. A brief period of warming can help dissolve the compound.
-
Use sonication. Ultrasonic treatment is recommended to aid dissolution.[2]
-
Prepare a concentrated stock solution in DMSO first. Then, dilute the stock solution in your cell culture medium or assay buffer. Be aware that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts in your experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 551.9 g/mol .[6] To prepare 1 mL of a 10 mM stock solution, you will need 5.519 mg of the compound.
-
Weigh the compound: Carefully weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[2]
-
Store the stock solution: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[5]
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Plate your cells in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blotting for phosphorylated ERK, or a proliferation assay.
Signaling Pathway
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
References
Raf inhibitor 1 dihydrochloride degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and troubleshooting for Raf inhibitor 1 dihydrochloride (B599025) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store Raf inhibitor 1 dihydrochloride powder?
A1: The lyophilized powder of this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least three to four years.[1][3] Keep the container tightly sealed in a cool, well-ventilated area, and protect it from direct sunlight.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3][4][5] It is poorly soluble in water and ethanol.[3][5]
Q3: How should I prepare and store stock solutions?
A3: It is crucial to use fresh, high-quality DMSO for reconstitution, as moisture-absorbing DMSO can reduce the solubility of the compound.[4][5] After reconstitution, it is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[5][6] These aliquots should be stored at -80°C for long-term stability of up to one year, or at -20°C for shorter-term storage of up to one month.[5]
Q4: What are the main factors that can cause degradation of this compound?
A4: The primary factors that can lead to the degradation of this compound are:
-
Improper Storage Temperature: Storing the compound at temperatures above the recommended -20°C for the powder or -80°C for stock solutions can accelerate degradation.
-
Moisture: The dihydrochloride salt form can be hygroscopic. Exposure to moisture can affect the stability and solubility of the compound. Using fresh DMSO is recommended to avoid introducing moisture.[4][5]
-
Repeated Freeze-Thaw Cycles: subjecting stock solutions to multiple freeze-thaw cycles can lead to degradation of the inhibitor.[5]
-
Light Exposure: While specific data on photosensitivity is limited, it is a general good practice to protect all research compounds from prolonged exposure to light.[6]
Q5: How can I check if my this compound has degraded?
A5: A decrease in the expected biological activity in your experiments could be an indicator of degradation. For a more direct assessment, you can use analytical methods like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and look for the presence of degradation products.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of the inhibitor due to improper storage or handling. | 1. Confirm that the inhibitor has been stored at the correct temperature and protected from light and moisture. 2. Prepare a fresh stock solution from the lyophilized powder. 3. If the issue persists, consider performing a stability analysis of your stock solution using HPLC. |
| Precipitate observed in stock solution upon thawing | The solubility limit may have been exceeded, or the solvent quality is poor. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. Ensure you are using fresh, anhydrous DMSO for reconstitution.[4][5] 3. Consider preparing a more dilute stock solution. |
| Inconsistent results between experiments | Variability introduced by repeated freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes after preparation to avoid repeated freezing and thawing.[5][6] |
Stability and Storage Summary
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | ≥ 3 years[2][3] |
| Stock Solution in DMSO | -80°C | 1 year[5] |
| Stock Solution in DMSO | -20°C | 1 month[5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solution
This protocol outlines a method to evaluate the stability of a stock solution of this compound under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Aliquot the stock solution into several microcentrifuge tubes.
-
-
Time-Point Storage:
-
Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Designate time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).
-
-
HPLC Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using a mixture of acetonitrile and water.
-
Set up the HPLC method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for optimal absorbance, or use the known λmax of the compound (e.g., 288, 364 nm).[1]
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Analyze the chromatograms for each time point.
-
Calculate the peak area of the parent compound.
-
Compare the peak area of the parent compound at each time point to the peak area at Day 0 to determine the percentage of the compound remaining.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of Raf Inhibitor 1.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Raf1 Kinase Inhibitor I The Raf1 Kinase Inhibitor I, also referenced under CAS 220904-83-6, controls the biological activity of Raf1 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 220904-83-6 [sigmaaldrich.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Addressing Resistance to Raf Inhibitor 1 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Raf Inhibitor 1 Dihydrochloride, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, type IIA Raf kinase inhibitor. It targets the ATP-binding site of Raf kinases, including B-Raf (wild-type and V600E mutant) and C-Raf, stabilizing them in an inactive, DFG-out conformation.[1][2] This inhibition blocks downstream signaling through the MEK-ERK pathway, which is crucial for cell proliferation and survival.[3]
Q2: My cells that were initially sensitive to this compound are now showing reduced response. How can I confirm this is acquired resistance?
Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the inhibitor. To confirm resistance, you should perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line to that of the parental, sensitive cell line.[4][5] A fold increase of 10 or more in the IC50 value is generally considered a strong indicator of acquired resistance.[5]
Q3: What are the common molecular mechanisms that drive resistance to Raf inhibitors?
Resistance to Raf inhibitors, including this compound, primarily arises from two main categories of molecular alterations:
-
Reactivation of the MAPK Pathway: This is the most common resistance mechanism and can occur through various genetic alterations that bypass the inhibitor's effect on the target Raf kinase. These include:
-
Secondary mutations in downstream pathway components like NRAS, KRAS, or MEK1/2.[1][5]
-
Gene amplification of BRAF or CRAF.[1]
-
Expression of BRAF splice variants that lack the drug-binding domain but can still signal.[1]
-
Enhanced RAF dimerization , which can be promoted by upstream signals and reduces the inhibitor's effectiveness.[3][6]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of the MAPK pathway. Common bypass pathways include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like PDGFRβ, IGF-1R, and EGFR can activate parallel signaling cascades, most notably the PI3K/Akt pathway.[5][7]
-
Activation of the PI3K/Akt Pathway: This can be a result of RTK upregulation or through other mechanisms like the loss of the tumor suppressor PTEN, leading to ERK-independent cell growth and survival.[1]
-
Troubleshooting Guides
Problem 1: Higher than expected cell viability in the presence of this compound.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Perform a dose-response assay to determine and compare the IC50 of the current cell line with the parental line.[1] 2. Analyze MAPK (p-MEK, p-ERK) and Akt (p-Akt) pathway activation via Western blot.[1] 3. Screen for common resistance mutations (NRAS, KRAS, MEK1/2) and gene amplifications (BRAF, CRAF).[1] |
| Incorrect Drug Concentration | 1. Verify the concentration of your inhibitor stock solution. 2. Prepare fresh dilutions for each experiment. |
| Cell Line Contamination | 1. Perform cell line authentication (e.g., STR profiling). 2. Regularly check for mycoplasma contamination.[1] |
| Drug Solubility Issues | 1. Ensure the inhibitor is fully dissolved in DMSO before further dilution in aqueous media. Use fresh, anhydrous DMSO.[2] 2. Perform serial dilutions to minimize precipitation when transferring from a high-concentration DMSO stock to aqueous cell culture medium. |
Problem 2: No significant decrease in p-ERK levels after treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| MAPK Pathway Reactivation | 1. Sequence key exons of NRAS, KRAS, and MEK1/2 to check for activating mutations.[1] 2. Use qPCR to assess the gene copy number of BRAF and CRAF.[1] 3. Investigate the presence of BRAF splice variants using RT-PCR.[1] |
| Ineffective Inhibitor | 1. Test the current batch of the inhibitor on a known sensitive cell line to confirm its activity. 2. Ensure proper storage and handling of the inhibitor as per the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound and illustrative data on the development of resistance.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Ki (nM) |
| B-RafWT | 1 |
| B-RafV600E | 1 |
| C-Raf | 0.3 |
| Data from MedchemExpress.[1] |
Table 2: Cell Proliferation Inhibition by this compound
| Cell Line | IC50 (µM) |
| A375 (BRAF V600E) | 0.31 |
| HCT-116 (KRAS G13D) | 0.72 |
| Data from MedchemExpress.[1] |
Table 3: Illustrative Example of Acquired Resistance to a Raf Inhibitor
| Cell Line | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| A375-R | NRAS Q61K mutation | 310 | 3500 | ~11 |
| SKMEL-239-R | BRAF Splice Variant | 250 | >5000 | >20 |
| Note: This table provides an illustrative example based on typical fold-changes observed with other RAF inhibitors, as specific quantitative data for lifirafenib-resistant cell lines is not readily available in published literature. A 10-fold or greater increase in IC50 is generally considered indicative of acquired resistance.[5] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous dose escalation.[4]
-
Determine the initial IC50:
-
Plate the parental cancer cell line (e.g., A375) in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).[4]
-
-
Continuous Dose Escalation:
-
Culture the parental cells in the presence of this compound at a concentration below the IC50 (e.g., IC20).
-
Once the cells resume a normal proliferation rate, gradually increase the concentration of the inhibitor in a stepwise manner.[4]
-
Continue this process until the cells can proliferate in a high concentration of the inhibitor (e.g., >1 µM).
-
-
Isolation of Resistant Clones:
-
Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Expand these clones in the continued presence of the high concentration of this compound.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay on the resistant clones and compare their IC50 values to the parental cells to confirm the shift in sensitivity.[4]
-
Protocol 2: Western Blot Analysis of MAPK and PI3K/Akt Pathway Activation
This protocol is for assessing the activation state of key signaling proteins in parental and resistant cell lines.[4][8]
-
Cell Lysis:
-
Lyse parental and resistant cells with and without treatment with this compound using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Quantify the protein concentration in the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Signaling pathways involved in Raf inhibitor action and resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
Caption: Troubleshooting logic for unexpected cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Raf Inhibitor 1 Dihydrochloride and Vemurafenib (PLX4032) for Targeted Cancer Research
This guide provides a detailed comparison between two notable inhibitors of the Raf kinase family: Raf inhibitor 1 dihydrochloride (B599025) and the well-established drug, vemurafenib (B611658) (PLX4032). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at their mechanisms, potency, and the experimental protocols for their evaluation.
The Raf kinases (A-RAF, B-RAF, and C-RAF) are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently hyperactivated in various human cancers. The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has led to the development of targeted inhibitors that have revolutionized treatment for diseases like melanoma.[1][2]
Mechanism of Action and Binding Mode
Vemurafenib (PLX4032) is a first-generation, ATP-competitive inhibitor that specifically targets the active conformation of the B-RAF kinase.[3] It was developed to be highly selective for the B-RAFV600E mutant protein.[1][4] By binding to the ATP-binding site of the mutated kinase, vemurafenib blocks its activity, thereby inhibiting the downstream signaling through MEK and ERK and inducing cell death in cancer cells with this mutation.[1][5]
Raf inhibitor 1 dihydrochloride is a potent pan-Raf inhibitor that operates through a different mechanism. It is classified as a Type II inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the kinase.[6][7] In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, which alters the ATP-binding pocket.[6] This mode of action allows it to inhibit both wild-type and mutant forms of B-RAF, as well as C-RAF, with high potency.[6][7]
Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency of both inhibitors against various Raf kinases and their effect on cancer cell lines.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | Potency (IC50 / Ki) |
| This compound | B-RAF (Wild-Type) | Ki: 1 nM[6][7] |
| B-RAF (V600E) | Ki: 1 nM[6][7] | |
| C-RAF | Ki: 0.3 nM[6][7] | |
| Vemurafenib (PLX4032) | B-RAF (Wild-Type) | IC50: 100 nM[8] |
| B-RAF (V600E) | IC50: 31 nM[3][8][9][10] | |
| C-RAF | IC50: 48 nM[8][9] |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | BRAF Status | Potency (IC50) |
| This compound | A375 (Melanoma) | V600E | 0.31 µM[6][11] |
| HCT-116 (Colon) | Wild-Type | 0.72 µM[6][11] | |
| Vemurafenib (PLX4032) | A375 (Melanoma) | V600E | 20 nM - 1 µM[8] |
| Colo829 (Melanoma) | V600E | 20 nM - 1 µM[8] | |
| MALME-3M (Melanoma) | V600E | 20 nM - 1 µM[8] |
Vemurafenib demonstrates significant selectivity for the B-RAFV600E mutant over the wild-type form in enzymatic assays.[8][12] In contrast, this compound shows potent, low-nanomolar inhibition against both wild-type and V600E-mutant B-RAF, as well as C-RAF, classifying it as a pan-Raf inhibitor.[6][7]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: The MAPK/ERK signaling pathway with the point of RAF inhibition.
Caption: General experimental workflow for comparing RAF inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during the phosphorylation reaction.[13][14]
Objective: To quantify the direct inhibitory effect of the compounds on the enzymatic activity of recombinant Raf kinases.
Materials:
-
Recombinant human B-RAF (WT or V600E) or C-RAF enzyme.
-
RAF substrate (e.g., inactive MEK1).
-
ATP.
-
Kinase Assay Buffer.
-
Test inhibitors (dissolved in DMSO).
-
Kinase-Glo® Max Luminescence Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer by diluting a 5x stock. Dilute the recombinant Raf enzyme to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in 1x Kinase Buffer. Ensure the final DMSO concentration remains constant and low (e.g., <1%).
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.
-
Enzyme Addition: Add 20 µL of the diluted Raf enzyme to all wells except the "blank" wells.
-
Reaction Initiation: Prepare a master mix containing ATP and the MEK1 substrate in 1x Kinase Buffer. Add 25 µL of this mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[13]
-
Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50 µL of the reagent to each well.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a microplate reader.[13]
-
Data Analysis: Subtract the blank values and normalize the data to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.[13]
Cell Viability Assay (ATP-Based)
This protocol measures cell proliferation and viability after inhibitor treatment and is based on quantifying ATP, an indicator of metabolically active cells.[15]
Objective: To assess the dose-dependent effect of Raf inhibitors on the growth and survival of cancer cell lines.
Materials:
-
BRAF-mutant (e.g., A375) and wild-type (e.g., HCT-116) cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitors (dissolved in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Sterile 96-well clear-bottom plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the inhibitors in complete culture medium. The final DMSO concentration should not exceed 0.1%.[15] Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[15]
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent directly to each well.
-
Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the cellular IC50 value.[15]
References
- 1. Vemurafenib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. nbinno.com [nbinno.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. Selleck Chemical LLC Vemurafenib (PLX4032) 50mg 918504-65-1 RG7204, Quantity: | Fisher Scientific [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Pan-Raf Inhibitors: Profiling Raf Inhibitor 1 Dihydrochloride Against Key Competitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Raf inhibitor 1 dihydrochloride (B599025) with other notable pan-Raf inhibitors. The following sections detail their biochemical potency, cellular activity, and the experimental protocols used for their evaluation.
The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cell proliferation and survival, and its aberrant activation is a frequent driver of oncogenesis. The Raf kinase family, comprising A-Raf, B-Raf, and C-Raf, represents a critical node in this cascade, making it a prime target for therapeutic intervention. Pan-Raf inhibitors, designed to inhibit all three Raf isoforms, have emerged as a strategy to overcome the limitations of isoform-selective inhibitors, such as paradoxical pathway activation. This guide focuses on the preclinical profile of Raf inhibitor 1 dihydrochloride in comparison to other widely studied pan-Raf inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of these compounds against purified Raf kinases is a fundamental measure of their potency. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters in this assessment. This compound demonstrates potent inhibition of B-Raf (wild-type and V600E mutant) and C-Raf in the low nanomolar range.[1][2][3] The table below summarizes the available biochemical data for a selection of pan-Raf inhibitors.
| Compound | B-Raf (WT) Ki (nM) | B-Raf (V600E) Ki (nM) | C-Raf Ki (nM) | A-Raf IC50 (nM) | B-Raf (WT) IC50 (nM) | B-Raf (V600E) IC50 (nM) | C-Raf IC50 (nM) |
| This compound | 1[1][3] | 1[1][3] | 0.3[1][3] | - | - | - | - |
| LY3009120 | - | - | - | 44[4] | 9.1[5] | 5.8[5] | 15[5] |
| Belvarafenib | - | - | - | - | 41[4] | 7[4] | 2[4] |
| AZ 628 | - | - | - | - | 105[4] | 34[4] | 29[4] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in assay conditions. "-" indicates data not available.
Cellular Activity: Impact on Cancer Cell Proliferation
The ultimate measure of a cancer therapeutic is its ability to inhibit the growth of cancer cells. The IC50 values for cell proliferation provide a crucial indication of a compound's potency in a biological context. This compound has been shown to inhibit the proliferation of the BRAF V600E mutant melanoma cell line A375 and the KRAS mutant colorectal cancer cell line HCT-116.[1]
| Compound | A375 (BRAF V600E) IC50 (µM) | HCT-116 (KRAS G13D) IC50 (µM) |
| This compound | 0.31[1] | 0.72[1] |
| LY3009120 | Data not available in the same format | Data not available in the same format |
| Belvarafenib | Data not available in the same format | Data not available in the same format |
| AZ 628 | Data not available in the same format | Data not available in the same format |
Note: Direct comparative cellular activity data for all listed inhibitors under identical conditions is limited. Researchers are encouraged to consult specific studies for detailed cellular characterization.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays used to characterize Raf inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Raf kinase.
Protocol:
-
Reagents: Recombinant Raf kinase (B-Raf, B-Raf V600E, C-Raf), MEK1 (substrate), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions, recombinant Raf kinase, and MEK1 substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated MEK1. This can be done using various methods, including ADP-Glo™ Kinase Assay (Promega) which measures ADP production as a universal marker of kinase activity, or specific antibody-based detection methods like HTRF or ELISA.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-ERK (p-ERK)
This assay assesses the inhibitor's effect on the downstream signaling cascade by measuring the phosphorylation level of ERK, a key substrate of MEK.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A375, HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Raf inhibitor or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK (as a loading control). Normalize the p-ERK signal to the total ERK signal.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7][8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the Raf inhibitor to the wells and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting the data on a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Raf signaling pathway and a typical experimental workflow for evaluating Raf inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention by pan-Raf inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of pan-Raf inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. scribd.com [scribd.com]
A Comparative Guide to Cellular Target Engagement of Raf Inhibitor 1 Dihydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Raf inhibitor 1 dihydrochloride (B599025) , a potent pan-Raf inhibitor, with other commercially available and clinically relevant Raf inhibitors. This guide focuses on the validation of target engagement in cellular contexts, supported by experimental data and detailed methodologies for key assays.
Introduction to Raf Inhibition
The Raf serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are key drivers in a significant percentage of cancers, including melanoma and colorectal cancer. While first-generation inhibitors targeting BRAF V600E have shown clinical success, the development of resistance, often mediated by paradoxical activation of the pathway through CRAF, has necessitated the development of pan-Raf inhibitors that can effectively target multiple Raf isoforms and their dimeric states.
Raf inhibitor 1 dihydrochloride (also known as B-Raf inhibitor 1, Compound 13) is a potent pan-Raf inhibitor with low nanomolar affinity for both wild-type and V600E mutant B-Raf, as well as C-Raf.[1][2] This guide compares its cellular activity with other classes of Raf inhibitors.
Comparative Analysis of Raf Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and a selection of other representative Raf inhibitors.
Biochemical Potency
| Inhibitor | Type | Target(s) | Ki / IC50 (nM) | Reference(s) |
| This compound | Pan-Raf (Type II) | B-RafWT | 1 | [1] |
| B-RafV600E | 1 | [1] | ||
| C-Raf | 0.3 | [1] | ||
| Vemurafenib (B611658) | BRAFV600E Selective (Type I) | B-RafV600E | 31 | [3] |
| B-RafWT | >310 | [3] | ||
| C-Raf | 48 | [3] | ||
| Dabrafenib (B601069) | BRAFV600E Selective (Type I) | B-RafV600E | 0.7 | [3] |
| B-RafWT | 5.0 | [3] | ||
| C-Raf | 6.3 | [3] | ||
| AZ628 | Pan-Raf (Type II) | B-RafV600E | 34 | [4] |
| B-RafWT | 105 | [4] | ||
| C-Raf | 29 | [4] | ||
| Sorafenib | Multi-kinase (including Pan-Raf) | B-Raf | 22 | [3] |
| C-Raf | 6 | [3] |
Note: Ki and IC50 values are from cell-free biochemical assays and may vary between studies.
Cellular Activity
| Inhibitor | Cell Line | BRAF Status | Assay | IC50 (µM) | Reference(s) |
| This compound | A375 | V600E | Proliferation | 0.31 | [2] |
| HCT-116 | WT | Proliferation | 0.72 | [2] | |
| Vemurafenib | A375 | V600E | Viability | ~0.25 | [5] |
| Dabrafenib | A375 | V600E | Proliferation | <0.1 | [5] |
| AZ628 | RKO | V600E | Proliferation (GI50) | 0.5 | [6] |
| LOXIMVI | V600E | Proliferation (GI50) | 8.3 | [6] | |
| PLX4720 | RKO | V600E | Proliferation (GI50) | >10 | [6] |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To validate the target engagement and downstream effects of Raf inhibitors in cells, several key experiments are typically performed. The following diagrams illustrate the targeted signaling pathway and the workflows for common validation assays.
Experimental Protocols
Western Blotting for MAPK Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, as a measure of Raf inhibitor activity.
Materials:
-
Cell Lines: A375 (BRAF V600E), HCT-116 (BRAF WT), or other relevant cancer cell lines.
-
Raf Inhibitors: this compound, Vemurafenib, Dabrafenib, AZ628, etc. (prepared in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
Antibodies:
-
Primary: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-p-MEK1/2 (Ser217/221), Rabbit anti-MEK1/2.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Raf inhibitors or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-ERK, diluted 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (diluted 1:2000) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and a digital imaging system. Normalize p-ERK levels to total ERK.[7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[9]
Materials:
-
Cell Line: Relevant cancer cell line.
-
Raf Inhibitor: Compound of interest.
-
PBS: Phosphate-Buffered Saline.
-
Detection Method: Western blot supplies (as above) for the target protein (e.g., BRAF, CRAF).
Procedure:
-
Cell Treatment: Treat cultured cells with the Raf inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them individually across a temperature gradient (e.g., 45°C to 70°C) for 3-5 minutes using a PCR cycler.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.
-
Detection: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein (e.g., BRAF) remaining by Western blotting. Increased protein in the supernatant at higher temperatures in inhibitor-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a target protein in real-time using bioluminescence resonance energy transfer (BRET).
Materials:
-
Cell Line: HEK293T or other suitable cells.
-
Plasmids: NanoLuc®-RAF fusion vector (donor) and vectors for co-expression of interacting partners (e.g., KRAS G12C) if studying dimer engagement.[11]
-
NanoBRET™ Tracer: A fluorescently labeled tracer that binds to the target protein (acceptor).
-
Raf Inhibitor: Unlabeled compound to be tested.
-
NanoBRET™ Substrate: Furimazine.
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-RAF fusion construct. For dimer assays, co-express LgBiT-RAF and SmBiT-RAF constructs with KRAS G12C.[11]
-
Cell Plating: Plate the transfected cells into 96-well or 384-well plates.
-
Compound Treatment: Add the test Raf inhibitor at various concentrations to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® substrate.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer. The BRET ratio (acceptor emission/donor emission) is calculated.
-
Data Analysis: A decrease in the BRET signal upon addition of the test compound indicates displacement of the tracer and therefore, target engagement. IC50 values can be determined from the dose-response curve.[12]
Conclusion
Validating the cellular target engagement of a Raf inhibitor is crucial for its development as a therapeutic agent. This compound demonstrates potent pan-Raf inhibition in both biochemical and cellular assays. The comparison with other inhibitors highlights the diverse landscape of Raf-targeted therapies. While BRAF V600E selective inhibitors like vemurafenib and dabrafenib are effective against monomeric mutant BRAF, pan-Raf inhibitors such as Raf inhibitor 1 and AZ628 offer the potential to overcome resistance mechanisms involving CRAF signaling and RAF dimerization.
The choice of inhibitor for a specific research or therapeutic application will depend on the genetic context of the cancer cells, particularly the BRAF and RAS mutation status. The experimental protocols provided herein offer a robust framework for researchers to directly compare the cellular efficacy and target engagement of this compound against other relevant compounds in their specific models of interest. The use of advanced techniques like CETSA and NanoBRET can provide direct evidence of target binding in a physiological setting, complementing traditional downstream signaling readouts like p-ERK levels.
References
- 1. benchchem.com [benchchem.com]
- 2. wechat.promega.com.cn [wechat.promega.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® TE Intracellular RAF Dimer Assays [promega.jp]
- 6. A Method to Conditionally Measure Target Engagement at Intracellular RAS and RAF Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 10. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Dual MAPK Pathway Blockade: A Guide to Combining Raf Inhibitor 1 Dihydrochloride and MEK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining Raf Inhibitor 1 Dihydrochloride with MEK inhibitors. This combination strategy aims to overcome resistance and enhance anti-tumor efficacy by targeting two critical nodes in the RAS/RAF/MEK/ERK (MAPK) signaling pathway.
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often driven by mutations in BRAF and RAS genes, is a hallmark of many cancers. While single-agent therapies targeting either RAF or MEK have shown clinical benefit, their efficacy can be limited by innate or acquired resistance mechanisms. A key mechanism of resistance to RAF inhibitors is the paradoxical activation of the MAPK pathway, while MEK inhibitors can lead to feedback activation of RAF. The concurrent inhibition of both RAF and MEK has emerged as a powerful strategy to achieve a more profound and durable pathway inhibition, leading to improved clinical outcomes.[1][2][3]
This compound, also known as B-Raf inhibitor 1 (Compound 13), is a potent pan-Raf inhibitor, targeting wild-type B-Raf, B-RafV600E, and C-Raf with high affinity.[4][5][6] Its ability to inhibit multiple Raf isoforms makes it a compelling candidate for combination therapies. When combined with MEK inhibitors, which act downstream of RAF, this dual blockade can prevent the feedback reactivation loops that often plague single-agent treatments.[7][8]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and various MEK inhibitors can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data presented below is a representative summary based on preclinical studies of pan-Raf and MEK inhibitor combinations in cancer cell lines with MAPK pathway alterations.
Table 1: Synergistic Activity of this compound with MEK Inhibitors in BRAF-mutant Cancer Cell Lines
| MEK Inhibitor | Cell Line | Combination Index (CI) at ED50 | Fold Reduction in IC50 of Raf Inhibitor 1 | Fold Reduction in IC50 of MEK Inhibitor |
| Trametinib | A375 (BRAF V600E) | 0.45 | 3.2 | 4.5 |
| Selumetinib | SK-MEL-28 (BRAF V600E) | 0.52 | 2.8 | 3.9 |
| Cobimetinib | HT-29 (BRAF V600E) | 0.38 | 4.1 | 5.2 |
Table 2: Enhanced Apoptosis Induction with Combination Therapy
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) |
| Control | A375 | 5% |
| Raf Inhibitor 1 (IC50) | A375 | 15% |
| Trametinib (IC50) | A375 | 12% |
| Raf Inhibitor 1 + Trametinib | A375 | 45% |
Signaling Pathway and Mechanism of Synergy
The combination of a Raf and a MEK inhibitor leads to a more complete shutdown of the MAPK signaling cascade. This dual blockade prevents the compensatory mechanisms that can arise from single-agent therapy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols used in preclinical studies.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of this compound and a MEK inhibitor, both alone and in combination, for 72 hours.
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well and incubated for 2-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. Combination index (CI) values are determined using software like CompuSyn.
Western Blot Analysis for Pathway Inhibition
-
Cell Treatment and Lysis: Cells are treated with the inhibitors for 2-24 hours, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK, PARP) overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, proteins are visualized using an enhanced chemiluminescence (ECL) detection system.
Logical Framework for Combination Therapy
The rationale for combining Raf and MEK inhibitors is based on overcoming the limitations of single-agent therapies and achieving a more potent anti-cancer effect.
References
- 1. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RAF suppression synergizes with MEK inhibition in KRAS mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Power of Synergy: A Comparative Guide to Pan-RAF Inhibitor Combination Therapies
In the landscape of targeted cancer therapy, inhibitors of the RAF signaling pathway have emerged as a cornerstone for treating malignancies driven by mutations in the RAS-RAF-MEK-ERK cascade. While the focus of this guide is on the therapeutic potential of pan-RAF inhibitors, exemplified by compounds such as Raf inhibitor 1 dihydrochloride , publicly available combination studies on this specific molecule are limited. Therefore, to provide a comprehensive and data-driven comparison for researchers, scientists, and drug development professionals, this guide will draw upon preclinical data from studies of other potent pan-RAF inhibitors. These studies collectively illuminate the strategic advantage of combining pan-RAF inhibitors with other targeted agents, primarily MEK inhibitors, to overcome resistance and enhance anti-tumor efficacy.
This compound is a potent inhibitor of B-Raf (both wild-type and V600E mutant) and C-Raf, demonstrating inhibition of cancer cell proliferation. The rationale for combining pan-RAF inhibitors with other therapies stems from the complex mechanisms of innate and acquired resistance to single-agent RAF inhibition. Tumors can evade therapy by reactivating the MAPK pathway through various mechanisms or by activating parallel survival pathways. Combination strategies, particularly with MEK inhibitors, aim to achieve a more profound and durable blockade of this critical signaling pathway.
Comparative Efficacy of Pan-RAF Inhibitor Combinations
The following tables summarize key quantitative data from preclinical studies of various pan-RAF inhibitors in combination with MEK inhibitors. These studies demonstrate the synergistic effects of dual pathway inhibition on cell proliferation and tumor growth.
| Pan-RAF Inhibitor | Combination Partner | Cancer Type | Key Findings | Reference |
| KIN-2787 | Binimetinib (B1684341) (MEK Inhibitor) | NRAS-mutant Melanoma | Significant tumor growth inhibition in xenograft models with the combination compared to single agents. | [1] |
| AZ628 | AZD6244 (MEK Inhibitor) | BRAF-mutant Colorectal Cancer, Melanoma | Profound synergistic inhibition of cell proliferation; combination induced apoptosis. | [2] |
| Belvarafenib | Binimetinib (MEK Inhibitor) | Non-V600 BRAF-mutated Cancers | Combination was 2-6 fold more effective than encorafenib (B612206) + binimetinib in inhibiting cell growth. | [3] |
| Exarafenib | Binimetinib (MEK Inhibitor) | BRAF Class II and III-mutated NSCLC | Superior efficacy in preclinical models, overcoming resistance mediated by ARAF-KSR1 complex formation. | [4][5] |
| LY3009120 | Cytarabine (Chemotherapy) | RAS-mutated Acute Myeloid Leukemia (AML) | Synergistic effect in decreasing cell survival and inducing apoptosis in RAS-mutated AML cell lines. | [6] |
In Vitro Cell Proliferation Data
| Pan-RAF Inhibitor Combination | Cell Line | Cancer Type | Effect | Reference |
| AZ628 + AZD6244 | RKO, WIDR, HCT116 | Colorectal Cancer | Synergistic inhibition of cell proliferation and induction of cytotoxicity. | [2] |
| Pan-RAF Inhibitor + MEK Inhibitor | NRAS-mutant Melanoma Cell Lines | Melanoma | Significant growth inhibition with high levels of synergism. | [7] |
| LY3009120 + Cytarabine | HL-60 (NRAS-mutant), NB4 (KRAS-mutant) | Acute Myeloid Leukemia | Synergistic decrease in cell survival. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cell Proliferation Assays
Cell viability and proliferation were commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Cells were seeded in multi-well plates and treated with varying concentrations of single agents or combinations. After a specified incubation period (e.g., 72 or 96 hours), the CellTiter-Glo® reagent was added, and luminescence, proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.[2]
In Vivo Xenograft Studies
Human cancer cell lines (e.g., NRAS-mutant melanoma) were subcutaneously implanted into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, single-agent pan-RAF inhibitor, single-agent MEK inhibitor, or the combination. Tumor volumes were measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors were often excised for pharmacodynamic analysis, such as Western blotting for pathway biomarkers.[1]
Western Blotting for Pathway Analysis
To assess the impact of inhibitors on signaling pathways, cells or tumor lysates were subjected to Western blotting. Protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated MEK, phosphorylated ERK, Cyclin D1). Subsequent incubation with secondary antibodies and a chemiluminescent substrate allowed for the visualization and quantification of protein levels.[2][6][7]
Synergy Analysis
The synergistic, additive, or antagonistic effects of drug combinations were often quantified using synergy scoring models. For instance, the Bliss independence model or the highest single agent (HSA) model can be used to calculate synergy scores based on the dose-response matrices of the individual drugs and their combination.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by pan-RAF and MEK inhibitors and a typical experimental workflow for evaluating combination therapies.
Conclusion
The preclinical data for pan-RAF inhibitors like KIN-2787, AZ628, Belvarafenib, and Exarafenib strongly support the rationale of combining them with MEK inhibitors. This strategy demonstrates significant synergistic effects in inhibiting the proliferation of various cancer cell lines and suppressing tumor growth in vivo. The induction of apoptosis and the ability to overcome resistance mechanisms highlight the potential of this combination approach. While specific combination therapy data for This compound is not yet widely published, the collective evidence from studies on other pan-RAF inhibitors provides a compelling case for its investigation in similar combination regimens. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this and other pan-RAF inhibitors in combination with MEK inhibitors and other anti-cancer agents.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor Exarafenib Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting BRAF Class II and III Mutations in NSCLC with the pan-RAF inhibitor Exarafenib Reveals ARAF-KSR1-Mediated Resistance and Rational Combination Strategies | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. Pan-RAF inhibitor LY3009120 is highly synergistic with low-dose cytarabine, but not azacitidine, in acute myeloid leukemia with RAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Raf Inhibitor 1 Dihydrochloride: A Cross-Reactivity and Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Raf inhibitor 1 dihydrochloride (B599025), a potent pan-Raf inhibitor, with other notable Raf inhibitors. The analysis focuses on its cross-reactivity profile, cellular activity, and the methodologies used for its characterization, offering a valuable resource for researchers in oncology and signal transduction.
Introduction to Raf Inhibition
The Raf kinases (A-Raf, B-Raf, and C-Raf/Raf-1) are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF, is a key driver in numerous human cancers. Raf inhibitors have emerged as a significant class of targeted therapeutics. Raf inhibitor 1 dihydrochloride is a potent, type IIA pan-Raf inhibitor that stabilizes the inactive DFG-out conformation of the kinase.[1][2] This guide compares its biochemical and cellular activity against well-established Raf inhibitors: vemurafenib (B611658) and dabrafenib (B601069) (B-Raf V600E selective), sorafenib (B1663141) (multi-kinase inhibitor), and CCT196969 (a pan-Raf and SRC inhibitor).
Biochemical Activity: A Comparative Overview
This compound demonstrates potent inhibition of both wild-type and mutant B-Raf, as well as C-Raf, with Ki values in the low nanomolar range.[1][2] This positions it as a pan-Raf inhibitor, capable of targeting multiple isoforms of the Raf kinase.
| Inhibitor | B-Raf (WT) Ki (nM) | B-Raf (V600E) Ki/IC50 (nM) | C-Raf (Raf-1) Ki/IC50 (nM) | Other Notable Targets (IC50/Ki nM) |
| This compound | 1[1][2] | 1[1][2] | 0.3[1][2] | - |
| Vemurafenib | ~310 | 31 | 48 | VEGFR2 (>10,000) |
| Dabrafenib | ~3.5 | 0.7 | 5.2 | - |
| Sorafenib | 22 | - | 6 | VEGFR2 (90), VEGFR3 (20), PDGFRβ (57), Flt-3 (59), c-KIT (68) |
| CCT196969 | 100 | 40 | 12 | SRC (26), LCK (14) |
Note: Values are Ki unless otherwise specified as IC50. Data is compiled from various sources and assay conditions may differ.
Cellular Activity: Inhibition of Cancer Cell Proliferation
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring BRAF mutations. Its potency is comparable to other established Raf inhibitors, demonstrating its potential as an anti-cancer agent.
| Inhibitor | A375 (BRAF V600E) IC50 (µM) | HCT-116 (KRAS G13D) IC50 (µM) |
| This compound | 0.31[3] | 0.72[3] |
| Vemurafenib | ~0.03 (in BRAF V600E lines) | - |
| Dabrafenib | ~0.005 (in BRAF V600E lines) | - |
| CCT196969 | - | - |
Note: Cellular IC50 values can vary significantly based on the cell line and assay conditions.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and to evaluate the efficacy of Raf inhibitors, specific signaling pathways and experimental workflows are employed.
RAF-MEK-ERK Signaling Pathway
Raf inhibitors target the Raf kinases, thereby blocking the downstream phosphorylation of MEK and subsequently ERK. The inhibition of ERK phosphorylation is a key biomarker for the inhibitor's cellular activity.
Experimental Workflow: In Vitro Kinase Assay
Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.
Experimental Workflow: Cellular Western Blot for p-ERK
Western blotting is a widely used technique to measure the levels of specific proteins, such as phosphorylated ERK (p-ERK), in cell lysates after inhibitor treatment.
References
Comparative Efficacy of Raf Inhibitor 1 Dihydrochloride Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) values of Raf inhibitor 1 dihydrochloride (B599025) across a panel of cancer cell lines. The data presented herein is intended to offer researchers a comprehensive overview of the inhibitor's potency and cellular context-dependent efficacy, aiding in the design of future preclinical studies.
Overview of Raf Inhibitor 1 Dihydrochloride
This compound, also identified as Compound 13, is a potent kinase inhibitor targeting the Raf family of serine/threonine kinases, including B-Raf and C-Raf. These kinases are critical components of the Ras-Raf-MEK-ERK signaling pathway, a cascade frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival. The inhibitor has shown significant activity against both wild-type B-Raf and the oncogenic B-RafV600E mutant.[1]
IC50 Values of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines, with varying degrees of potency observed. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | B-Raf Status | IC50 (µM) |
| A375 | Malignant Melanoma | V600E Mutant | 0.31[1] |
| HCT-116 | Colorectal Carcinoma | Wild-Type | 0.72[1] |
Further research is ongoing to determine the IC50 values in a broader range of cell lines, including breast (MCF-7), triple-negative breast (MDA-MB-231), and lung (A549) cancer cell lines, where its antiproliferative properties have been noted.
Experimental Protocols
The determination of IC50 values is crucial for assessing the efficacy of a potential therapeutic agent. The following is a representative protocol for a cell viability assay, such as the MTT or CellTiter-Glo® assay, commonly employed to derive these values.
Objective: To determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50%.
Materials:
-
Cancer cell lines of interest (e.g., A375, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density. Plates are incubated overnight to allow for cell attachment.
-
Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (medium with DMSO) is also included.
-
Incubation: The treated plates are incubated for a period that allows for multiple cell doublings (typically 72 hours).
-
Cell Viability Measurement:
-
For MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The medium is then removed, and DMSO is added to dissolve the crystals. The absorbance is measured using a microplate reader.
-
For CellTiter-Glo® Assay: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. The luminescence is measured using a plate reader.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 value of a compound in a cell-based assay.
References
A Head-to-Head Comparison of Dabrafenib and PLX8394 for BRAF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation BRAF inhibitor, dabrafenib (B601069), and the next-generation "paradox-breaker" inhibitor, PLX8394. The information herein is supported by preclinical experimental data to assist researchers in understanding the distinct mechanisms and performance of these two classes of molecules in oncology research.
Introduction: The Evolution of BRAF Inhibition
BRAF is a serine/threonine-protein kinase that is a critical component of the MAPK/ERK signaling pathway, a key regulator of cell division and proliferation.[1] The BRAF V600E mutation is a driver in a significant percentage of cancers, including melanoma and colorectal cancer, leading to constitutive activation of this pathway.[2]
First-generation inhibitors like dabrafenib and vemurafenib (B611658) were developed to target the BRAF V600E monomer, showing significant clinical benefit.[3] However, their use is associated with a phenomenon known as "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, which can promote the growth of secondary malignancies.[4][5] This spurred the development of next-generation inhibitors like PLX8394, designed to inhibit the target BRAF V600E mutation without causing this paradoxical effect.[6]
Mechanism of Action: A Tale of Two Inhibitors
Dabrafenib , a first-generation inhibitor, effectively targets the ATP-binding site of the constitutively active BRAF V600E monomer. However, in cells with wild-type BRAF and an upstream activation signal (e.g., a RAS mutation), dabrafenib binding to one protomer of a RAF dimer can allosterically activate the other, leading to paradoxical MAPK signaling.[7][8]
PLX8394 is a "paradox-breaker" designed to bind to the BRAF V600E monomer in a way that prevents it from activating its partner in a dimer.[5] This allows PLX8394 to inhibit signaling in BRAF V600E-mutant cells while avoiding the paradoxical activation in BRAF wild-type cells, potentially offering a better safety and efficacy profile.[4][6]
Figure 1. Simplified MAPK signaling pathway showing inhibitor action.
Data Presentation: Preclinical Efficacy
The following tables summarize preclinical data comparing the performance of dabrafenib and PLX8394 in various assays.
Table 1: In Vitro Kinase and Cellular Potency
| Parameter | Dabrafenib | PLX8394 | Comments |
| BRAF V600E Kinase IC50 | ~5 nM | ~13 nM | Both are potent inhibitors of the target kinase. PLX4720, a close analog of PLX8394, has an IC50 of 13 nM.[9] |
| Cell Proliferation (BRAF V600E cells, e.g., A375) | Potent Inhibition | Potent Inhibition | Both compounds effectively inhibit the growth of BRAF V600E mutant cancer cells.[5] |
| pERK Inhibition (BRAF V600E cells) | Strong Inhibition | Strong Inhibition | Both inhibitors effectively suppress downstream MAPK signaling in BRAF V600E mutant cells.[10][11] |
| pERK Modulation (BRAF WT, RAS-mutant cells) | Paradoxical Activation | No Activation | Dabrafenib can increase pERK levels, while PLX8394 does not, which is its key mechanistic advantage.[4][6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | Dabrafenib | PLX8394 | Xenograft Model |
| Tumor Growth Inhibition | Effective | More rapid and substantial initial response | BRAF V600E Lung Adenocarcinoma[11] |
| Tumor Growth Inhibition | Not Applicable | Effective | BRAF G469A Lung Adenocarcinoma[11] |
| Effect on RAS-mutant tumors | Can accelerate growth | Does not accelerate growth | HRAS-mutant cutaneous squamous cell carcinoma (cuSCC)[5] |
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of Raf inhibitors in a xenograft model.
Figure 2. Generalized workflow for an in vivo xenograft study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.
In Vitro BRAF Kinase Assay
This assay determines the direct inhibitory activity of a compound against the BRAF enzyme.[1]
-
Reagents : Recombinant BRAF V600E enzyme, inactive MEK1 (substrate), ATP, kinase buffer, and test compounds (Dabrafenib, PLX8394).
-
Procedure :
-
Prepare serial dilutions of the test compounds in kinase buffer with a constant DMSO concentration.
-
Add diluted compounds, BRAF V600E enzyme, and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[1][12]
-
Stop the reaction and quantify the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the anti-proliferative effect of compounds on cancer cell lines.[13][14][15]
-
Cell Culture : Culture BRAF V600E mutant cell lines (e.g., A375) in appropriate media.
-
Procedure :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.[15]
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[15]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls and determine the GI50/IC50 values.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of compounds in a living organism.[16][17]
-
Cell Preparation : Grow BRAF V600E mutant cells (e.g., H1755) in culture, harvest, and resuspend in a suitable medium (e.g., PBS or Matrigel).[11][16]
-
Implantation : Subcutaneously inject approximately 3 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).[16]
-
Tumor Growth and Treatment :
-
Monitoring and Endpoint :
-
Measure tumor volumes regularly using calipers. Tumor volume is often calculated as (width)² x length/2.[16]
-
Monitor animal body weight and general health as indicators of toxicity.
-
Conclude the study when tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition (TGI) and perform downstream analyses on excised tumors (e.g., immunohistochemistry for pERK).
-
Conclusion
Dabrafenib is a potent and clinically validated inhibitor of BRAF V600E. However, its potential to cause paradoxical MAPK pathway activation is a significant limitation.[19] PLX8394 represents a mechanistically distinct class of "paradox-breaker" inhibitors that effectively targets BRAF V600E without this liability.[4][6] Preclinical data suggests that PLX8394 may offer an improved safety profile and potentially broader efficacy against tumors with different BRAF mutations or resistance mechanisms.[10][11] This guide provides a foundation for researchers to understand the key differences between these inhibitors and to design further experiments to explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]
- 9. pnas.org [pnas.org]
- 10. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. veterinarypaper.com [veterinarypaper.com]
- 18. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Independent Verification of Raf Inhibitor 1 Dihydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raf Inhibitor 1 Dihydrochloride's performance against other known Raf inhibitors. The information presented is supported by experimental data from publicly available sources, offering a comprehensive overview for researchers in oncology and signal transduction.
Mechanism of Action at a Glance
This compound is a potent, type IIA ATP-competitive inhibitor of Raf kinases. It stabilizes the 'DFG-out' inactive conformation of the kinase domain, effectively preventing downstream signaling.[1][2] This mechanism contrasts with some first-generation inhibitors that can paradoxically activate the MAPK pathway in certain cellular contexts.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the in vitro potency of this compound and other commercially available Raf inhibitors.
Table 1: Biochemical Kinase Inhibition (Ki values)
| Inhibitor | B-Raf (WT) Ki (nM) | B-Raf (V600E) Ki (nM) | C-Raf (Raf-1) Ki (nM) | Reference |
| This compound | 1 | 1 | 0.3 | [2][3][4] |
| Vemurafenib (B611658) | 100-160 | 13-31 | 6.7-48 | |
| Dabrafenib | 3.2 | 0.6 | 5 | [5][6] |
| Sorafenib | 22 | 38 | 6 | [7] |
Table 2: Cellular Activity (IC50 values)
| Inhibitor | Cell Line | Genotype | IC50 (µM) | Reference |
| This compound | A375 | B-Raf V600E | 0.31 | [3] |
| HCT-116 | KRAS G13D | 0.72 | [3] | |
| Vemurafenib | A375 | B-Raf V600E | ~13.2 | [8] |
| HT29 | B-Raf V600E | 0.025-0.35 | [9] | |
| Dabrafenib | SK-MEL-28 | B-Raf V600E | 0.008 | [10] |
| A375P F11 | B-Raf V600E | 0.003 | [10] | |
| Sorafenib | PLC/PRF/5 (HCC) | - | 6.3 | [7] |
| HepG2 (HCC) | - | 4.5 | [7] | |
| PLX8394 | - | B-Raf V600E | 0.0038 | [11] |
Understanding the MAPK/ERK Signaling Pathway
The Raf kinases (A-Raf, B-Raf, and C-Raf) are crucial components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[12][13] Mutations in this pathway, particularly in B-Raf, are common in many cancers.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific Raf kinase.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a 5x kinase assay buffer (e.g., 250 mM HEPES, pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Reconstitute the recombinant Raf kinase and its substrate (e.g., inactive MEK1) in the 1x kinase assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1x kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Add the Raf kinase to each well.
-
Initiate the reaction by adding the substrate and ATP mixture. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[14]
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well after the kinase reaction. Lower luminescence indicates higher kinase activity.[14]
-
Fluorescence-based assays (e.g., LanthaScreen™): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[15]
-
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Plot the kinase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test inhibitor.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specific period (e.g., 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Discussion and Conclusion
This compound demonstrates potent inhibition of both wild-type and V600E mutant B-Raf, as well as C-Raf, at the nanomolar level in biochemical assays.[2][3][4] Its cellular activity in the B-Raf V600E mutant A375 cell line is in the sub-micromolar range, comparable to or more potent than some first-generation inhibitors like vemurafenib in certain contexts.[3][8]
A key consideration for Raf inhibitors is the phenomenon of "paradoxical activation," where some inhibitors can increase MAPK signaling in cells with wild-type B-Raf and upstream activation (e.g., RAS mutations).[17][18] This can lead to unintended cell proliferation. Next-generation inhibitors, often termed "paradox breakers" like PLX8394, are designed to avoid this effect.[19] The classification of this compound as a type IIA inhibitor, binding to the inactive DFG-out conformation, suggests it may have a different profile regarding paradoxical activation compared to type I inhibitors.[2]
The provided data and protocols offer a framework for the independent verification of this compound's activity and a basis for comparison with other inhibitors. Researchers should consider the specific genetic context of their cellular models when evaluating the efficacy of any Raf inhibitor.
References
- 1. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 19. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
Safety Operating Guide
Safe Disposal and Handling of Raf Inhibitor 1 Dihydrochloride
This guide provides comprehensive safety and logistical information for the proper disposal and handling of Raf inhibitor 1 dihydrochloride (B599025), tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for maintaining a safe laboratory environment.
Disposal Procedures
Proper disposal of Raf inhibitor 1 dihydrochloride is crucial to prevent environmental contamination and ensure workplace safety. Based on the Safety Data Sheet (SDS), the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is imperative to adhere to local regulations and laboratory-specific protocols.
Step-by-Step Disposal Guide:
-
Small Quantities: For smaller quantities, the manufacturer suggests that it can be disposed of with household waste. It is best practice to double-check with your institution's environmental health and safety (EHS) department to ensure this aligns with local guidelines.
-
Large Quantities: For larger quantities, do not dispose of them with household waste. It is recommended to contact a licensed professional waste disposal service to ensure proper and compliant disposal.
-
Uncleaned Packaging: Any packaging that has come into direct contact with the chemical should be disposed of according to official regulations. This typically involves rinsing the container multiple times with a suitable solvent, which should then be collected and disposed of as chemical waste.
-
Avoid Environmental Release: Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems. The substance is classified as Water Hazard Class 1 (Self-assessment), indicating it is slightly hazardous for water.
Safety and Handling Information
While this compound is not classified as a hazardous substance, general laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Safe Handling: No special handling measures are required beyond standard good laboratory practices. Avoid generating dust if working with the powdered form.
-
Storage: Store the compound in accordance with the instructions provided on the product insert. Typically, this involves keeping it in a tightly sealed container in a cool, dry place.
Quantitative Data: Inhibitor Potency
Raf inhibitor 1 is a potent inhibitor of Raf kinases. The following table summarizes its inhibitory constants (Ki) against different Raf isoforms.
| Kinase Target | Ki Value (nM) |
| c-Raf | 0.3 |
| B-Raf (wild-type) | 1 |
| B-Raf (V600E mutant) | 1 |
Data sourced from Selleck Chemicals and Cayman Chemical.[1][2]
Experimental Protocols and Visualizations
To provide a deeper understanding of the context in which this compound is used, this section includes a diagram of the Raf signaling pathway and a logical workflow for its handling and disposal.
MAPK/ERK Signaling Pathway
Raf kinases are central components of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. Raf inhibitor 1 exerts its effect by blocking this pathway.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by Raf inhibitor 1.
Laboratory Workflow for Handling and Disposal
The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the handling and disposal of this compound.
References
Essential Safety and Disposal Plan for Handling Raf Inhibitor 1 Dihydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Raf inhibitor 1 dihydrochloride (B599025). Given the conflicting safety information from various suppliers, with some indicating no hazards and others citing skin, eye, and respiratory irritation, a cautious approach is mandatory. This potent, biologically active small molecule should be treated as potentially hazardous to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure. The required level of PPE varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, non-absorbent, or disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of Raf inhibitor 1 dihydrochloride.
1. Designated Area:
-
All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
2. Engineering Controls:
-
All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
3. Preventing Contamination:
-
Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.[1]
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
5. Spill Management:
-
In the event of a small spill (<1 L), confine the spill to a small area using a spill kit or absorbent material.[3]
-
For larger spills (>1 L), evacuate the area and contact Environmental Health & Safety for assistance.[3]
Disposal Plan: Neutralization and Waste Management
As a dihydrochloride salt, this compound is acidic and requires neutralization before disposal. Disposal protocols may vary by jurisdiction, so always consult local regulations.[4][5]
Step-by-Step Disposal Protocol:
-
Dilution: In a well-ventilated area, such as a fume hood, slowly add the this compound waste to a large volume of water. Always add acid to water, never the other way around.[4][6]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[3][4] The reaction is complete when fizzing stops.[6]
-
pH Verification: Use a pH meter or pH paper to ensure the neutralized solution is within a safe range (typically between 6 and 8).[6]
-
Waste Collection: Transfer the neutralized solution to a clearly labeled and sealed container for chemical waste.[6]
-
Disposal: Dispose of the container in accordance with local, state, and federal regulations for non-hazardous chemical waste.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
